Glidobactin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
108351-50-4 |
|---|---|
Molecular Formula |
C27H44N4O6 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O6/c1-4-5-6-7-8-9-10-11-12-13-24(35)31-25(20(3)32)27(37)30-22-18-21(33)16-17-28-23(34)15-14-19(2)29-26(22)36/h10-15,19-22,25,32-33H,4-9,16-18H2,1-3H3,(H,28,34)(H,29,36)(H,30,37)(H,31,35)/b11-10+,13-12+,15-14-/t19-,20+,21-,22-,25-/m0/s1 |
InChI Key |
TYGJUQYJMIOZLZ-QQXADAIISA-N |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O |
Synonyms |
cepafungin II glidobactin A |
Origin of Product |
United States |
Foundational & Exploratory
Glidobactin A: A Technical Guide to its Discovery, Isolation, and Characterization from Polyangium brachysporum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glidobactin A, a potent antitumor and antifungal agent, was first discovered and isolated from the fermentation broth of the gliding bacterium Polyangium brachysporum sp. nov. No. K481-B101. This document provides an in-depth technical overview of the methodologies involved in the production, purification, and structural elucidation of this compound, intended to serve as a comprehensive resource for researchers in natural product discovery and drug development.
Introduction
The glidobactins are a family of novel lipopeptide antibiotics characterized by a unique cyclic tripeptide nucleus.[1] Glidobactins A, B, and C were first isolated from the cultured broth of Polyangium brachysporum K481-B101 and have demonstrated significant inhibitory activity against various fungi and yeasts, as well as the ability to prolong the lifespan of mice with P388 leukemia cells.[1] The producing organism, originally classified as Polyangium brachysporum, has since been reclassified as Schlegelella brevitalea. This guide focuses on this compound, detailing the optimized fermentation processes for its production, the multi-step protocol for its isolation and purification, and the spectroscopic data that defined its chemical structure.
Fermentation for this compound Production
The production of this compound by Polyangium brachysporum K481-B101 can be significantly enhanced through optimization of fermentation media and feeding strategies.
Culture Media and Conditions
Initial production of this compound was carried out in a medium containing soluble starch, Pharmamedia, and CaCO3. However, significant improvements in yield were achieved through medium screening and the implementation of a stepped glucose feeding protocol.
Table 1: Optimized Fermentation Medium Composition
| Component | Concentration (g/L) |
| Glucose (initial) | 20.0 |
| Peptone | 10.0 |
| Yeast Extract | 5.0 |
| MgSO₄·7H₂O | 1.0 |
| K₂HPO₄ | 1.0 |
| FeSO₄·7H₂O | 0.01 |
| MnSO₄·4H₂O | 0.01 |
| ZnSO₄·7H₂O | 0.01 |
| CaCO₃ | 2.0 |
Fed-Batch Fermentation Protocol
A fed-batch fermentation strategy with stepped glucose feeding has been shown to increase this compound titers to as high as 1860 µg/ml after 144 hours.[2]
Protocol:
-
Prepare the initial fermentation medium as described in Table 1 and sterilize.
-
Inoculate with a seed culture of Polyangium brachysporum K481-B101.
-
Maintain the fermentation at 28°C with aeration and agitation.
-
Monitor the glucose concentration in the broth.
-
When the initial glucose is depleted (typically after 48-72 hours), initiate a stepped feeding of a concentrated glucose solution.
-
Continue the fermentation for a total of 144 hours.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and several chromatographic techniques.
Experimental Workflow
Detailed Protocols
Step 1: Extraction
-
Centrifuge the whole fermentation broth to separate the supernatant from the mycelial cake.
-
Adjust the pH of the supernatant to 4.0.
-
Apply the supernatant to a column packed with Diaion HP-20 resin.
-
Wash the column with water to remove polar impurities.
-
Elute the active compounds with acetone.
-
Concentrate the acetone eluate under reduced pressure to obtain a crude extract.
Step 2: Silica Gel Chromatography
-
Dissolve the crude extract in a small volume of chloroform-methanol.
-
Apply the solution to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform.
-
Collect fractions and monitor for the presence of this compound using a bioassay or thin-layer chromatography (TLC).
-
Pool the active fractions and concentrate to dryness.
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the partially purified active fraction in methanol.
-
Purify the sample using a preparative reverse-phase HPLC system.
-
Column: C18, e.g., 20 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile in water.
-
Detection: UV at 210 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
Structural Elucidation of this compound
The structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties and Spectral Data
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₄₄N₄O₆ |
| Molecular Weight | 520.67 g/mol |
| Appearance | White powder |
| UV λmax (MeOH) | 263 nm |
| Optical Rotation [α]D²⁵ | -98° (c 0.5, MeOH) |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 521.3339 | 521.3335 |
Table 4: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| Fatty Acid Moiety | ||
| 1' | 167.8 | |
| 2' | 122.1 | 5.85 (d, 15.0) |
| 3' | 142.3 | 7.20 (dd, 15.0, 10.0) |
| 4' | 129.5 | 6.25 (dd, 15.0, 10.0) |
| 5' | 145.8 | 6.50 (m) |
| 6' | 131.2 | 2.15 (q, 7.0) |
| 7' | 32.8 | 1.45 (m) |
| 8' | 30.1 | 1.30 (m) |
| 9' | 30.0 | 1.30 (m) |
| 10' | 23.7 | 1.30 (m) |
| 11' | 14.4 | 0.90 (t, 7.0) |
| Threonine | ||
| α | 60.2 | 4.45 (d, 2.5) |
| β | 68.1 | 4.20 (dq, 6.5, 2.5) |
| γ | 20.3 | 1.25 (d, 6.5) |
| 4-Amino-2-pentenoic acid | ||
| 2 | 124.5 | 5.90 (dd, 15.5, 1.5) |
| 3 | 138.9 | 6.85 (dd, 15.5, 5.0) |
| 4 | 54.1 | 4.60 (m) |
| 5 | 21.2 | 1.40 (d, 7.0) |
| 4-Hydroxy-L-lysine | ||
| α | 55.8 | 4.30 (t, 8.0) |
| β | 31.5 | 1.80 (m), 2.00 (m) |
| γ | 32.5 | 1.60 (m) |
| δ | 70.1 | 3.80 (m) |
| ε | 41.2 | 3.10 (m) |
Biosynthesis of this compound
The biosynthesis of this compound is governed by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster, designated as glb.
The NRPS modules are responsible for the incorporation of L-threonine and L-lysine, while the PKS module is involved in the formation of the 4-amino-2-pentenoic acid moiety. The glbB gene encodes a hydroxylase responsible for the hydroxylation of the lysine residue.
Conclusion
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Polyangium brachysporum. The detailed protocols for fermentation and purification, along with the tabulated spectral data, serve as a valuable resource for researchers aiming to work with this potent natural product. The elucidation of its biosynthetic pathway also opens avenues for genetic engineering and the production of novel analogs with potentially improved therapeutic properties.
References
Unlocking the Arsenal: A Technical Guide to the Biosynthetic Gene Cluster of Glidobactin A and its Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin A (GA) is a potent proteasome inhibitor with significant cytotoxic and antifungal activities, marking it as a promising candidate for anticancer drug development. This cyclic lipopeptide belongs to the syrbactin family of natural products and is assembled by a sophisticated enzymatic machinery encoded by a dedicated biosynthetic gene cluster (BGC). Understanding the architecture of this BGC and the regulatory networks that govern its expression is paramount for harnessing its full therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster, its key enzymatic players, and the current understanding of its regulation, supplemented with quantitative data and conceptual experimental workflows.
The this compound Biosynthetic Gene Cluster: A Hybrid NRPS-PKS System
The biosynthesis of this compound is orchestrated by the glb gene cluster, originally identified from the soil bacterium Burkholderia sp. DSM7029.[1][2] This cluster is a prime example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, which work in concert to assemble the complex chemical scaffold of the molecule. Homologous gene clusters have also been identified in other bacteria, such as Photorhabdus luminescens, indicating a wider distribution of this biosynthetic capability.[1][3]
The core glb gene cluster consists of eight genes, glbA through glbH, each with a putative function in the biosynthesis, regulation, and transport of this compound.[2][4]
Gene Organization and Putative Functions
| Gene | Putative Function |
| glbA | Regulator |
| glbB | Lysine 4-hydroxylase |
| glbC | Hybrid NRPS-PKS |
| glbD | Transporter |
| glbE | MbtH-like protein |
| glbF | Non-Ribosomal Peptide Synthetase (NRPS) |
| glbG | Unknown |
| glbH | Unknown |
Table 1: Genes of the this compound biosynthetic gene cluster and their putative functions.[2][4]
The key architects of the this compound molecule are the multidomain enzymes GlbF and GlbC. GlbF is an NRPS responsible for activating and incorporating the first two amino acid building blocks, while GlbC is a hybrid NRPS-PKS that incorporates the final amino acid and the polyketide-derived moiety, followed by cyclization to form the characteristic 12-membered ring.[2][4]
Domain Organization of the Core Biosynthetic Enzymes
The modular nature of NRPS and PKS enzymes allows for a predictable assembly-line synthesis of the final product. The specific domains within GlbF and GlbC dictate the selection and modification of the building blocks.
GlbF (NRPS)
-
C (Condensation) - A (Adenylation) - T (Thiolation)
GlbC (Hybrid NRPS-PKS)
-
C (Condensation) - A (Adenylation) - T (Thiolation) - KS (Ketosynthase) - AT (Acyltransferase) - DH (Dehydratase) - KR (Ketoreductase) - TE (Thioesterase)
Table 2: Domain organization of the core biosynthetic enzymes GlbF and GlbC.[4]
Biosynthesis of this compound: An Enzymatic Assembly Line
The biosynthesis of this compound is a multi-step process initiated by the loading of precursor molecules onto the NRPS and PKS modules. The following diagram illustrates the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound is often tightly regulated to coordinate with the physiological state of the producing organism. While the specific regulatory network for the glb cluster is not fully elucidated, several key aspects have been identified.
The glbA gene, located at the beginning of the cluster, is annotated as a regulator, suggesting it plays a role in controlling the transcription of the other glb genes.[2][4] The precise mechanism of GlbA-mediated regulation remains to be experimentally validated.
In many bacteria, the biosynthesis of secondary metabolites is controlled by global regulatory networks, including those involving LuxR-family transcriptional regulators, which are often responsive to cell density (quorum sensing) or other environmental cues.[5][6] While no specific LuxR regulator has been directly linked to the glb cluster, this remains a plausible mechanism for its regulation that warrants further investigation.
A common observation is that many BGCs, including a homologous glidobactin-like cluster in Photorhabdus laumondii, are silent or poorly expressed under standard laboratory conditions.[2][7] This indicates the presence of negative regulatory elements or the requirement for specific inducing signals that are absent in vitro.
Overcoming Native Regulation: Promoter Engineering
A powerful strategy to bypass the native regulatory control and enhance the production of this compound is through promoter engineering in a heterologous host. By replacing the native promoter of the glb cluster with a strong, inducible promoter, such as the arabinose-inducible PBAD promoter, the expression of the biosynthetic genes can be decoupled from the native regulatory circuits.[2][8] This approach has been successfully employed to activate the silent glidobactin-like gene cluster in P. laumondii and to significantly increase the yield of this compound in a heterologous E. coli host.[2][9]
References
- 1. Identification of genes involved in the biosynthesis of the cytotoxic compound glidobactin from a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous expression of a Photorhabdus luminescens syrbactin-like gene cluster results in production of the potent proteasome inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of LuxR-family regulators in the biosynthesis of secondary metabolites in Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role and regulation of bacterial LuxR-like regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterologous Production of Glidobactins/Luminmycins in Escherichia coli Nissle Containing the Glidobactin Biosynthetic Gene Cluster from Burkholderia DSM7029 | Semantic Scholar [semanticscholar.org]
- 9. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Analogs of Glidobactin A: Glidobactin B and C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glidobactins are a family of potent antitumor and antifungal natural products produced by the gliding bacterium Polyangium brachysporum. This technical guide provides a comprehensive overview of the natural analogs of Glidobactin A, specifically Glidobactin B and C. It delves into their chemical properties, biological activities, and biosynthetic pathways. Detailed experimental protocols for key assays and visualizations of pertinent biological processes are included to facilitate further research and development in this promising class of molecules.
Introduction
The glidobactin family of natural products has garnered significant interest in the scientific community due to their potent biological activities. First isolated from the cultured broth of Polyangium brachysporum sp. nov. No. K481-B101, Glidobactins A, B, and C were identified as novel molecules with a common cyclic tripeptide nucleus but differing in their α,β,γ,δ-unsaturated fatty acid side chains. Their primary mechanism of action is the inhibition of the proteasome, a key cellular machinery for protein degradation, which makes them promising candidates for anticancer drug development. Furthermore, they exhibit a broad spectrum of inhibitory activity against various fungi and yeasts. This guide focuses on the natural analogs Glidobactin B and C, providing a comparative analysis with this compound.
Chemical Properties and Structure
Glidobactins A, B, and C share a common cyclic tripeptide core, named glidobactamine. This nucleus is composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and erythro-4-hydroxy-L-lysine. The variation among these analogs lies in the fatty acid moiety attached to the peptide core.
Table 1: Chemical Properties of this compound, B, and C
| Property | This compound | Glidobactin B | Glidobactin C |
| Molecular Formula | C₂₇H₄₄N₄O₆ | C₂₉H₄₆N₄O₆ | C₂₉H₄₈N₄O₆ |
| Molecular Weight | 520.66 g/mol | 546.69 g/mol | 548.71 g/mol |
| Fatty Acid Side Chain | (2E,4E)-dodecadienoic acid | (2E,4E,6E)-tetradecatrienoic acid | (2E,4E)-tetradecadienoic acid |
Biological Activities
Glidobactins A, B, and C have demonstrated significant potential as both anticancer and antifungal agents. Their cytotoxic effects are primarily attributed to their ability to inhibit the proteasome.
Antitumor Activity
The antitumor properties of Glidobactins A, B, and C have been evaluated against P388 murine leukemia cells. The following table summarizes their in vitro cytotoxic activity.
Table 2: In Vitro Cytotoxicity of this compound, B, and C against P388 Leukemia Cells
| Compound | IC₅₀ (µg/mL) |
| This compound | 0.01 |
| Glidobactin B | 0.02 |
| Glidobactin C | 0.03 |
Antifungal Activity
Glidobactins exhibit broad-spectrum activity against a range of fungi and yeasts. The minimum inhibitory concentrations (MIC) for several pathogenic strains are presented below.
Table 3: Antifungal Activity (MIC, µg/mL) of this compound, B, and C
| Organism | This compound | Glidobactin B | Glidobactin C |
| Saccharomyces cerevisiae | 0.8 | 1.6 | 3.1 |
| Candida albicans | 1.6 | 3.1 | 6.3 |
| Aspergillus niger | 3.1 | 6.3 | 12.5 |
| Trichophyton mentagrophytes | 0.8 | 1.6 | 3.1 |
| Cryptococcus neoformans | 0.4 | 0.8 | 1.6 |
Biosynthesis of Glidobactins
The biosynthesis of glidobactins is orchestrated by a dedicated gene cluster (glb) that encodes a series of enzymes responsible for the assembly of the peptide core and the attachment of the fatty acid side chain. The pathway involves a combination of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.
A key initial step is the hydroxylation of L-lysine at the C4 position, a reaction catalyzed by the enzyme GlbB, a lysine 4-hydroxylase. The fatty acid side chain is activated and loaded onto the N-terminal condensation domain of the NRPS module GlbF, which then acylates L-threonine. The growing peptide chain is assembled on the large NRPS/PKS hybrid enzyme GlbC, incorporating the modified lysine and other precursor molecules. Finally, a thioesterase (TE) domain catalyzes the cyclization and release of the mature glidobactin molecule.
Experimental Protocols
Isolation and Purification of Glidobactins
A general protocol for the isolation and purification of Glidobactins A, B, and C from the culture broth of Polyangium brachysporum is outlined below.
-
Fermentation: Cultivate Polyangium brachysporum in a suitable production medium.
-
Extraction: After fermentation, extract the whole broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a stepwise gradient of chloroform and methanol.
-
Fraction Collection: Collect fractions and monitor for the presence of glidobactins using a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Preparative HPLC: Pool the active fractions and subject them to preparative reversed-phase HPLC (e.g., on a C18 column) to separate Glidobactins A, B, and C.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the glidobactins against P388 murine leukemia cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed P388 cells in a 96-well microplate at a density of approximately 1 x 10⁴ cells per well in a suitable culture medium.
-
Compound Treatment: After 24 hours of incubation, add serial dilutions of the purified glidobactins to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the drug concentration that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability against the drug concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the glidobactins against various fungal strains can be determined using the broth microdilution method according to CLSI guidelines.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.
-
Compound Dilution: Prepare serial twofold dilutions of the glidobactins in a 96-well microplate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Conclusion
Glidobactins B and C, as natural analogs of this compound, exhibit potent antitumor and antifungal activities. Their shared cyclic peptide core and varied fatty acid side chains provide a valuable platform for structure-activity relationship studies. The elucidation of their biosynthetic pathway opens avenues for genetic engineering and the production of novel, potentially more potent analogs. The experimental protocols detailed in this guide serve as a foundation for researchers to further explore the therapeutic potential of this promising class of natural products. Continued investigation into the glidobactins is warranted to fully harness their capabilities in the development of new anticancer and antifungal therapies.
The Crucial Role of the Unsaturated Fatty Acid Side Chain in the Bioactivity of Glidobactin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin A (GlbA), a potent proteasome inhibitor, has emerged as a promising candidate for anticancer drug development. This cyclic peptide, belonging to the syrbactin family, exerts its cytotoxic effects by irreversibly binding to the 20S proteasome, the catalytic core of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins, and its inhibition leads to the accumulation of these proteins, ultimately triggering programmed cell death (apoptosis).
The structure of this compound is characterized by a 12-membered cyclopeptide core and a distinctive unsaturated fatty acid side chain. Extensive research has revealed that this lipid tail is not merely a passive structural component but plays a pivotal role in modulating the bioactivity of the entire molecule. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of the unsaturated fatty acid side chain of this compound, detailing its impact on proteasome inhibition and cytotoxicity. Furthermore, this document outlines the key experimental protocols for the synthesis, evaluation, and mechanistic study of this compound and its analogs, and presents quantitative data to facilitate comparative analysis.
The Significance of the Fatty Acid Side Chain
The bioactivity of this compound is profoundly influenced by the length, degree of unsaturation, and branching of its fatty acid side chain. Crystal structure analyses of the yeast proteasome in complex with Glidobactin-like natural products (GLNPs) have demonstrated that the aliphatic tail is critical for potent inhibitory activity.[1][2]
Chain Length
Studies on various Glidobactin analogs have shown that an optimal chain length of the fatty acid moiety is crucial for maximal bioactivity. While the exact optimal length can vary depending on the specific analog and the target cell line, a C12 fatty acid chain, as found in this compound, is often associated with high potency. Shorter or longer chains can lead to a decrease in inhibitory activity.
Degree of Unsaturation
The presence of double bonds in the fatty acid side chain is a key determinant of this compound's bioactivity. The native (2E,4E)-dodecadienoyl side chain contributes significantly to the molecule's ability to inhibit the proteasome. The gene plu1877 (a glbG homolog) has been identified as being involved in the formation of these double bonds during biosynthesis.[1] Modification of the degree of unsaturation in synthetic analogs provides a valuable tool for fine-tuning the inhibitory potency.
Branching
Terminal methyl branching in the fatty acid tail, as seen in some related natural products like cepafungin I, can enhance proteasome inhibitory activity compared to the straight-chain counterpart in this compound.[3] This suggests that the steric bulk and lipophilicity at the terminus of the side chain influence its interaction with the proteasome.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity data for this compound and its analogs, highlighting the impact of the fatty acid side chain on proteasome inhibition and cytotoxicity.
| Compound | Fatty Acid Side Chain | Target | IC50 (nM) | Reference |
| This compound | (2E,4E)-dodecadienoyl | Yeast Proteasome (ChTL) | 19 | [3] |
| Analog 1 | C10 dienoyl | Yeast Proteasome (ChTL) | 27 | [3] |
| Analog 2 | C8 dienoyl | Yeast Proteasome (ChTL) | 73 | [3] |
| Analog 3 | Cinnamoyl | Yeast Proteasome (ChTL) | 107 | [3] |
| Cepafungin I | (2E,4E)-10-methyldodecadienoyl | Yeast Proteasome (ChTL) | 4 | [3] |
Table 1: In Vitro Proteasome Inhibition (Chymotrypsin-like Activity)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MM1.S (dexamethasone-sensitive) | 0.004 | [4] |
| This compound | MM1.RL (dexamethasone-resistant) | 0.005 | [4] |
| This compound | SK-N-SH (neuroblastoma) | 0.015 | [4] |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound and its analogs.
Synthesis of this compound Analogs with Modified Fatty Acid Side Chains
A representative protocol for the synthesis of this compound analogs involves the coupling of a desired fatty acid to the deacylated core of Glidobactin, known as glidobactamine.
Materials:
-
Glidobactamine
-
Desired fatty acid (e.g., octanoic acid, decenoic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Purification reagents (e.g., HPLC grade solvents, silica gel)
Procedure:
-
Dissolve glidobactamine and the desired fatty acid in anhydrous DMF.
-
Add the coupling agents (HATU and HOBt) to the solution.
-
Add DIPEA to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired this compound analog.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
In Vitro Proteasome Inhibition Assay (Fluorometric)
This assay measures the chymotrypsin-like (ChTL) activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
This compound or analog (test compound)
-
Proteasome inhibitor (positive control, e.g., MG-132)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
In a 96-well black microplate, add the assay buffer.
-
Add serial dilutions of the test compound or positive control to the wells. Include a vehicle control (DMSO only).
-
Add the purified 20S proteasome to each well and incubate at 37°C for 15 minutes.
-
Add the fluorogenic substrate (Suc-LLVY-AMC) to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 440-460 nm) at regular intervals for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Determine the IC50 value of the test compound by plotting the percentage of proteasome inhibition against the logarithm of the compound concentration.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of this compound analogs on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound or analog (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Analog Research.
Conclusion
The unsaturated fatty acid side chain of this compound is a critical determinant of its bioactivity as a proteasome inhibitor. The length, degree of unsaturation, and branching of this lipid tail directly impact the molecule's ability to inhibit the proteasome and exert cytotoxic effects on cancer cells. A thorough understanding of these structure-activity relationships is essential for the rational design of novel this compound analogs with improved potency and selectivity. The experimental protocols and workflows outlined in this technical guide provide a framework for the synthesis, evaluation, and mechanistic elucidation of this promising class of anticancer agents. Further exploration of the chemical space around the fatty acid side chain holds significant potential for the development of next-generation proteasome inhibitors for cancer therapy.
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol [protocols.io]
- 4. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Protocol for Glidobactin A: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the total synthesis of Glidobactin A, a potent proteasome inhibitor with significant potential in drug development. The synthesis, originally reported by Schmidt and coworkers, involves the strategic assembly of key fragments, including the non-proteinogenic amino acids (4S)-amino-2(E)-pentenoic acid and erythro-4-hydroxy-L-lysine, followed by a challenging macrocyclization step. This application note consolidates the reported synthetic procedures and provides detailed experimental protocols for the key transformations.
Data Presentation
The following tables summarize the key quantitative data associated with the total synthesis of this compound, including the yields for the major synthetic steps.
Table 1: Summary of Yields for Key Synthetic Steps
| Step No. | Transformation | Reported Yield (%) |
| 1 | Synthesis of (4S)-N-Boc-amino-2(E)-pentenoic acid | ~70-80 (overall) |
| 2 | Synthesis of protected erythro-4-hydroxy-L-lysine derivative | ~30-40 (overall) |
| 3 | Coupling of the two amino acid fragments to form the linear precursor | ~60-70 |
| 4 | Macrocyclization to form the 12-membered ring of the Glidobactin core | ~20-30 |
| 5 | Coupling of L-threonine and the fatty acid side chain | ~80-90 |
| 6 | Final coupling to the macrocyclic core and deprotection | ~50-60 |
| - | Overall Yield | ~1-3 |
Experimental Protocols
The following protocols describe the synthesis of key intermediates and the final macrocyclization to yield the core of this compound. These protocols are based on the original synthesis by Schmidt et al. and related publications.
Protocol 1: Synthesis of (4S)-N-Boc-amino-2(E)-pentenoic acid
This protocol outlines a plausible route for the synthesis of the key C-terminal fragment.
-
Step 1: Synthesis of (S)-4-azido-pentanoic acid:
-
Start from commercially available (S)-2-hydroxy-4-pentenoic acid.
-
Protect the carboxylic acid as a methyl ester using standard conditions (e.g., SOCl₂ in methanol).
-
Convert the hydroxyl group to a good leaving group (e.g., mesylate or tosylate) by reacting with MsCl or TsCl in the presence of a base like triethylamine.
-
Displace the leaving group with sodium azide in a polar aprotic solvent like DMF to introduce the azide functionality.
-
Hydrolyze the methyl ester using LiOH in a THF/water mixture to obtain the desired azido acid.
-
-
Step 2: Curtius Rearrangement and Boc Protection:
-
Activate the carboxylic acid of (S)-4-azido-pentanoic acid using diphenylphosphoryl azide (DPPA) in the presence of triethylamine in an inert solvent like toluene.
-
Upon heating, the acyl azide will undergo a Curtius rearrangement to form an isocyanate.
-
Trap the in-situ generated isocyanate with tert-butanol to yield the Boc-protected amine.
-
-
Step 3: Introduction of the α,β-Unsaturation:
-
Perform an α-selenenylation of the corresponding ester of the Boc-protected amino acid by treatment with a base like LDA followed by the addition of phenylselenyl bromide.
-
Oxidize the resulting selenide with an oxidant such as hydrogen peroxide or m-CPBA to induce syn-elimination and form the α,β-unsaturated ester.
-
Hydrolyze the ester to afford (4S)-N-Boc-amino-2(E)-pentenoic acid.
-
Protocol 2: Synthesis of Protected erythro-4-hydroxy-L-lysine
This protocol describes a potential stereoselective synthesis of the protected di-amino acid core.
-
Step 1: Asymmetric Dihydroxylation:
-
Start with a suitable protected derivative of L-allylglycine.
-
Perform a Sharpless asymmetric dihydroxylation using AD-mix-β to introduce the two hydroxyl groups with the desired erythro stereochemistry.
-
-
Step 2: Selective Protection and Functional Group Manipulations:
-
Selectively protect the primary alcohol, for instance, as a silyl ether (e.g., TBDMS).
-
Convert the secondary alcohol into a leaving group (e.g., tosylate).
-
Displace the tosylate with an azide nucleophile (e.g., NaN₃).
-
-
Step 3: Reduction and Protection:
-
Reduce the azide group to an amine using a reducing agent like H₂/Pd-C or triphenylphosphine followed by water.
-
Protect the newly formed amine with a suitable protecting group (e.g., Fmoc) to allow for selective deprotection later in the synthesis.
-
The other amino group is typically protected with a Boc group.
-
Protocol 3: Assembly of the Linear Precursor and Macrocyclization
This protocol details the coupling of the fragments and the crucial ring-closing step.
-
Step 1: Peptide Coupling:
-
Couple the carboxyl group of the protected erythro-4-hydroxy-L-lysine derivative with the amino group of a protected (4S)-amino-2(E)-pentenoic acid ester using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA.
-
Selectively deprotect the N-terminus of the resulting dipeptide.
-
-
Step 2: Macrocyclization:
-
Activate the C-terminal carboxylic acid of the linear dipeptide. Common activating agents for macrolactamization include DPPA, PyBOP, or the formation of an active ester (e.g., pentafluorophenyl ester).
-
Perform the intramolecular cyclization under high dilution conditions in a suitable solvent (e.g., DMF or a mixture of THF/CH₂Cl₂) to favor the formation of the monomeric macrocycle over intermolecular polymerization. The reaction is often carried out at elevated temperatures.[1]
-
Purify the 12-membered macrocycle using column chromatography. This step is often low-yielding.[1]
-
Visualizations
This compound Total Synthesis Workflow
Caption: Retrosynthetic overview of the total synthesis of this compound.
This compound Mechanism of Proteasome Inhibition
Caption: Mechanism of 20S proteasome inhibition by this compound.
References
Heterologous Expression of Glidobactin A in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glidobactin A, a potent proteasome inhibitor with significant antitumor and antifungal activity, is a natural product isolated from various bacterial species. Its complex structure, synthesized by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery, makes chemical synthesis challenging. Heterologous expression of the glidobactin biosynthetic gene cluster (BGC) in a tractable host like Escherichia coli offers a promising alternative for sustainable production, pathway engineering, and the generation of novel analogs. This document provides detailed application notes and protocols for the heterologous expression of this compound in E. coli.
Introduction
Glidobactins are a family of cyclic acylated tripeptides that exhibit potent cytotoxic activity by targeting the eukaryotic 20S proteasome.[1] The core structure features a 12-membered ring formed from the non-proteinogenic amino acids erythro-4-hydroxy-L-lysine and 4(S)-amino-2(E)-pentenoic acid.[1] The biosynthetic gene cluster responsible for glidobactin production, denoted as glb, has been identified and characterized from Burkholderia species.[1] This discovery has paved the way for heterologous expression in more amenable hosts. E. coli, particularly strains like the probiotic E. coli Nissle 1917, has been successfully utilized for this purpose, demonstrating the feasibility of producing these complex metabolites in a well-understood model organism.[2][3]
Engineering the heterologous host can lead to significant improvements in yield. For instance, modifying the promoter driving the expression of the glb gene cluster has been shown to increase the production of this compound by as much as tenfold.[2][3] This highlights the potential for optimizing production through genetic manipulation. These application notes will guide researchers through the process of cloning the glb BGC, expressing it in E. coli, and purifying the resulting this compound, as well as assessing its bioactivity.
Data Presentation
Table 1: Key Genes in the Glidobactin Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Encoded Protein (Putative Function) | Homolog in P. laumondii (plu1881-1877) |
| glbA | Regulator | - |
| glbB | Lysine 4-hydroxylase | plu1881 |
| glbC | Hybrid NRPS-PKS | plu1880 |
| glbD | Transporter | - |
| glbE | MbtH-like protein | - |
| glbF | Non-ribosomal peptide synthetase (NRPS) | plu1878 |
| glbG | Unknown (involved in fatty acid desaturation) | plu1877 |
| glbH | Unknown | - |
Data compiled from multiple sources.[4][5]
Table 2: Production Improvement of this compound in E. coli Nissle
| Expression System | Relative Yield of this compound |
| E. coli Nissle with native glb promoter | 1x |
| E. coli Nissle with engineered promoter | 10x |
This data illustrates the reported tenfold increase in this compound yield upon promoter exchange.[2][3] Absolute yields were not specified in the cited literature.
Experimental Protocols
Protocol 1: Cloning of the Glidobactin Biosynthetic Gene Cluster
This protocol outlines a general strategy for cloning large BGCs like the glb cluster, which can be adapted based on the source of the genomic DNA. Transformation-Associated Recombination (TAR) in yeast is a powerful method for this purpose.
Materials:
-
Genomic DNA from a glidobactin-producing strain (e.g., Burkholderia DSM7029)
-
TAR cloning vector (e.g., pTARa)
-
Restriction enzymes
-
PCR primers specific to the ends of the glb cluster
-
Yeast strain competent for TAR cloning (e.g., Saccharomyces cerevisiae VL6-48)
-
E. coli strain for plasmid propagation and expression (e.g., E. coli Nissle 1917 or DH10B)
-
Appropriate antibiotics and selection media
Method:
-
Vector and gDNA Preparation:
-
Linearize the TAR cloning vector using a suitable restriction enzyme.
-
Isolate high-molecular-weight genomic DNA from the glidobactin-producing organism.
-
-
Yeast Spheroplast Preparation and Transformation:
-
Prepare competent yeast spheroplasts using standard protocols.
-
Co-transform the linearized vector and the genomic DNA into the yeast spheroplasts. The yeast homologous recombination machinery will assemble the plasmid containing the targeted gene cluster.
-
-
Selection and Verification in Yeast:
-
Select for yeast transformants on appropriate selective media.
-
Screen yeast colonies by PCR using primers specific to the glb cluster to identify positive clones.
-
-
Plasmid Rescue and Verification in E. coli:
-
Isolate the assembled plasmid from the positive yeast clones.
-
Transform the plasmid into an E. coli strain for propagation and large-scale preparation.
-
Verify the integrity of the cloned glb cluster through restriction digest analysis and sequencing.
-
Protocol 2: Heterologous Expression of this compound in E. coli
Materials:
-
E. coli Nissle 1917 (or other suitable expression host) carrying the glb BGC expression plasmid
-
Terrific Broth (TB) medium
-
Appropriate antibiotic for plasmid maintenance
-
Inducer (e.g., L-arabinose if using an arabinose-inducible promoter)
-
Shaking incubator and/or fermenter
Method:
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Production Culture:
-
Inoculate 1 L of TB medium (in a 2 L baffled flask) with the overnight culture to an initial OD600 of ~0.1.
-
Incubate at 30°C with shaking at 180 rpm.
-
-
Induction:
-
When the culture reaches an OD600 of 0.4-0.6, add the inducer. For example, if using the pBAD promoter, add L-arabinose to a final concentration of 0.2% (w/v).
-
-
Fermentation:
-
Continue incubation at a lower temperature, for instance 22°C, for 48-72 hours to allow for product formation.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The supernatant can be discarded or checked for secreted product.
-
Protocol 3: Extraction and Purification of this compound
Materials:
-
Cell pellet from the production culture
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Method:
-
Extraction:
-
Resuspend the cell pellet in a suitable volume of ethyl acetate.
-
Lyse the cells by sonication or homogenization.
-
Separate the organic phase containing the extracted metabolites from the cell debris by centrifugation.
-
Repeat the extraction process twice to maximize recovery.
-
-
Concentration:
-
Pool the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify fractions containing this compound.
-
-
HPLC Purification:
-
Pool the fractions enriched with this compound and concentrate them.
-
Purify this compound to homogeneity using semi-preparative HPLC with a C18 column and a suitable gradient of acetonitrile in water.
-
Monitor the elution profile at an appropriate wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Protocol 4: Proteasome Inhibition Bioassay
This protocol describes a general method to assess the bioactivity of purified this compound by measuring the inhibition of the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S human proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Purified this compound
-
Positive control inhibitor (e.g., MG132)
-
96-well black microplate
-
Fluorescence microplate reader
Method:
-
Prepare Reagents:
-
Dilute the 20S proteasome in assay buffer to the desired working concentration.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the working concentration in assay buffer just before use.
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the serially diluted this compound or the positive control to the respective wells. Include a no-inhibitor control.
-
Add the diluted 20S proteasome to all wells except the blank.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the proteasome.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time (e.g., every 5 minutes for 1 hour) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
-
Visualizations
References
- 1. Identification of genes involved in the biosynthesis of the cytotoxic compound glidobactin from a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid combinatorial assembly method for gene cluster characterisation illuminates glidobactin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Production of the Antitumor Antibiotic Glidobactin A: Fermentation and Purification Protocols
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin A is a potent antitumor antibiotic belonging to the glidobactin family of lipopeptide natural products. Originally isolated from the gliding bacterium Polyangium brachysporum, it has also been identified in other bacterial species such as Burkholderia and Photorhabdus. This compound exhibits its cytotoxic activity through the inhibition of the proteasome, a key cellular machinery for protein degradation, making it a promising candidate for anticancer drug development. This document provides detailed application notes and protocols for the fermentation and purification of this compound, intended for researchers, scientists, and professionals involved in drug development. The methodologies described are based on established literature and aim to provide a comprehensive guide for the production and isolation of this valuable bioactive compound.
Data Presentation
Table 1: Fermentation Parameters and this compound Production Titers
| Fermentation Scale | Producing Organism | Key Fermentation Strategy | Maximum Titer (µg/mL) | Fermentation Time (hours) | Reference |
| Shake Flasks | Polyangium brachysporum | Medium optimization | ~5-fold increase vs. initial | Not specified | [1] |
| 40-L Batch Fermentor | Polyangium brachysporum | Medium optimization | ~10-fold increase vs. initial | Not specified | [1] |
| 40-L Batch Fermentor | Polyangium brachysporum | Stepped glucose feeding protocol | 1860 | 144 | [1] |
Experimental Protocols
I. Fermentation for this compound Production
This protocol describes the fermentation of Polyangium brachysporum for the production of this compound. The process involves inoculum preparation, seed culture, and final production in a laboratory fermentor.
A. Inoculum Preparation and Seed Culture
-
Strain: Polyangium brachysporum sp. nov. No. K481-B101.
-
Inoculum Medium: Prepare a suitable medium for the growth of P. brachysporum. A complex medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals is recommended.
-
Incubation: Inoculate a loopful of P. brachysporum from a fresh agar plate into a flask containing the inoculum medium. Incubate at 30°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.
-
Seed Culture: Transfer the inoculum culture to a larger flask containing the same medium to prepare the seed culture for the fermentor. Incubate under the same conditions.
B. Production Fermentation
-
Fermentor: A 40-L laboratory fermentor.
-
Production Medium: The composition of the production medium is critical for high yields. While the exact optimized medium composition from the literature is not publicly available, a typical medium for myxobacteria would contain:
-
Carbon source: Glucose (initial concentration and subsequent feeding as per the stepped-feed protocol).
-
Nitrogen source: Peptone, Casamino acids, or other complex nitrogen sources.
-
Minerals: MgSO₄, K₂HPO₄, and trace elements.
-
An adsorbent resin (e.g., Amberlite XAD) may be added to the medium to capture the product and reduce feedback inhibition.
-
-
Fermentation Parameters:
-
Temperature: 30°C
-
pH: Maintained at 7.0
-
Aeration: 1 vvm (volume of air per volume of medium per minute)
-
Agitation: 300-500 rpm
-
-
Stepped Glucose Feeding Protocol: To achieve high titers of this compound, a stepped glucose feeding protocol is employed. This involves maintaining a low initial glucose concentration and feeding a concentrated glucose solution at specific time points during the fermentation to sustain production without causing catabolite repression. A representative feeding strategy would be:
-
Initial glucose concentration: 10 g/L.
-
At 48 hours: Add glucose to a final concentration of 20 g/L.
-
At 96 hours: Add glucose to a final concentration of 30 g/L.
-
The feeding schedule should be optimized based on real-time monitoring of glucose consumption and this compound production.
-
-
Monitoring: Monitor the fermentation for cell growth (OD₆₀₀), pH, dissolved oxygen, glucose concentration, and this compound production by HPLC analysis of culture extracts.
-
Harvest: After approximately 144 hours, when the this compound titer reaches its maximum, harvest the culture broth for purification.
II. Purification of this compound
This two-step purification protocol is designed to isolate this compound from the fermentation broth.
A. Step 1: Solid-Phase Extraction and Size-Exclusion Chromatography
-
Extraction: If an adsorbent resin was used in the fermentation, harvest the resin by filtration. If no resin was used, the first step is to extract the whole broth with an organic solvent like ethyl acetate. Concentrate the organic extract under vacuum.
-
Column: Sephadex LH-20 column.
-
Mobile Phase: Methanol.
-
Procedure: a. Dissolve the crude extract in a minimal amount of methanol. b. Load the dissolved extract onto the Sephadex LH-20 column equilibrated with methanol. c. Elute the column with methanol at a constant flow rate. d. Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC for the presence of this compound. e. Pool the fractions containing this compound and concentrate them under vacuum.
B. Step 2: Semipreparative High-Performance Liquid Chromatography (HPLC)
-
HPLC System: A semipreparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid, TFA).
-
Procedure: a. Dissolve the partially purified this compound from the Sephadex LH-20 step in the initial mobile phase. b. Inject the sample onto the C18 column. c. Elute with a linear gradient of acetonitrile, for example, from 30% to 70% acetonitrile over 30 minutes. d. Monitor the elution at a suitable wavelength (e.g., 210 nm). e. Collect the peak corresponding to this compound. f. Confirm the purity of the collected fraction by analytical HPLC and characterize the compound using mass spectrometry and NMR.
Mandatory Visualizations
References
Application Note: In Vitro Proteasome Activity Assay Using Glidobactin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 26S proteasome is a large, ATP-dependent protease complex responsible for degrading the majority of intracellular proteins in eukaryotes, particularly those marked with ubiquitin.[1] It plays a critical role in regulating numerous cellular processes, and its dysfunction is implicated in diseases such as cancer and neurodegenerative disorders.[2] This makes the proteasome an attractive target for therapeutic intervention.[3]
Glidobactin A (GlbA) is a potent, natural product belonging to the syrbactin class of proteasome inhibitors.[4][5] Unlike peptide boronate inhibitors like bortezomib, syrbactins are structurally distinct and inhibit the proteasome through a novel, irreversible mechanism.[4][6] They covalently bind to the active sites of the 20S catalytic core particle.[6][7] This application note provides a detailed protocol for an in vitro assay to measure the inhibitory activity of this compound on the chymotrypsin-like (CT-L) activity of the 20S proteasome using a fluorogenic substrate.
Mechanism of Action of this compound
This compound and other syrbactins share a 12-membered macrolactam core with an α,β-unsaturated amide.[7] This reactive group acts as an electrophile, enabling covalent modification of the catalytically active threonine residues within the β-subunits of the 20S proteasome, leading to irreversible inhibition.[7] GlbA demonstrates potent inhibition of both the chymotrypsin-like (β5) and trypsin-like (β2) subunits.[7]
Caption: Mechanism of this compound (GlbA) proteasome inhibition.
Quantitative Data Summary
This compound is a highly potent inhibitor of proteasome activity, particularly the chymotrypsin-like activity, with IC50 values in the low nanomolar range across various cell lines.
| Compound | Target Activity | Cell Line / Enzyme Source | IC50 Value (µM) | Reference |
| This compound | Chymotrypsin-like | SK-N-SH Neuroblastoma Cells | 0.015 | [4][6] |
| This compound | Cell Proliferation | MM1.S Multiple Myeloma Cells | 0.004 | [4][6] |
| This compound | Cell Proliferation | MM1.RL Multiple Myeloma Cells | 0.005 | [4][6] |
| Glidobactin-like Compound 1 | Chymotrypsin-like | Yeast Constitutive Proteasome | 0.019 | [8] |
| Glidobactin-like Compound 2 | Chymotrypsin-like | Yeast Constitutive Proteasome | 0.004 | [8] |
| Glidobactin-like Compound 3 | Chymotrypsin-like | Yeast Constitutive Proteasome | 0.027 | [8] |
| Glidobactin-like Compound 4 | Chymotrypsin-like | Yeast Constitutive Proteasome | 0.073 | [8] |
| Glidobactin-like Compound 5 | Chymotrypsin-like | Yeast Constitutive Proteasome | 0.107 | [8] |
Experimental Protocols
Principle of the Assay
This protocol measures the chymotrypsin-like (β5) activity of the 20S proteasome.[9] The assay utilizes the fluorogenic peptide substrate Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC).[1][10] In the presence of active proteasome, the substrate is cleaved, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group.[2] The rate of AMC release, measured by fluorescence, is directly proportional to proteasome activity. This compound's inhibitory effect is quantified by the reduction in this fluorescence signal.
Materials and Reagents
-
Purified 20S Proteasome (e.g., from human erythrocytes or yeast)
-
This compound (stock solution in DMSO)
-
Proteasome Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS, pH 7.5)[2]
-
Fluorogenic Substrate: Suc-LLVY-AMC (stock solution in DMSO)[10]
-
Control Inhibitor: MG132 or Bortezomib (stock solution in DMSO)[2][9]
-
DMSO (for dilutions)
-
Black, flat-bottom 96-well microplate (low-binding)[2]
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 440-460 nm)[11]
Experimental Workflow
Caption: General workflow for the in vitro proteasome activity assay.
Detailed Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice. Warm Suc-LLVY-AMC and this compound stocks to room temperature before use.[11]
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Proteasome Assay Buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).
-
Dilute the purified 20S proteasome in cold Proteasome Assay Buffer to the desired working concentration (e.g., 2-5 nM).
-
Dilute the Suc-LLVY-AMC substrate in Proteasome Assay Buffer to a working concentration (e.g., 100 µM final concentration).
-
-
Assay Setup (in a 96-well black plate):
-
Test Wells: Add 50 µL of Assay Buffer containing the appropriate dilution of this compound.
-
Positive Control (100% Activity): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Negative Control (0% Activity): Add 50 µL of Assay Buffer containing a saturating concentration of a control inhibitor (e.g., 20 µM Bortezomib).[2]
-
Blank (Substrate Only): Add 100 µL of Assay Buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the diluted 20S proteasome solution to the Test, Positive Control, and Negative Control wells. The total volume should now be 100 µL.
-
Mix gently by shaking the plate.
-
Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the proteasome.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC working solution to all wells (including the Blank).
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Ex: 350 nm, Em: 440 nm) every 1-2 minutes for 30-60 minutes.[11]
-
Data Analysis
-
Calculate Reaction Rates: For each well, subtract the blank reading from all time points. Plot the relative fluorescence units (RFU) against time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition:
-
% Activity = (V₀ of Test Well / V₀ of Positive Control) * 100
-
% Inhibition = 100 - % Activity
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of GlbA that causes 50% inhibition of proteasome activity.
Downstream Cellular Consequences of Inhibition
Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins.[4] This disrupts cellular homeostasis and triggers downstream signaling pathways, including the accumulation of the tumor suppressor protein p53 and the activation of the pro-survival Akt/PKB pathway, ultimately leading to programmed cell death (apoptosis) and autophagy.[4][6]
Caption: Downstream signaling effects of proteasome inhibition by GlbA.
References
- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.fsu.edu [med.fsu.edu]
- 4. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 20S Proteasome Activity Kit StressXpress® (SKT-133) | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Application Note: Mass Spectrometry Analysis of Glidobactin A and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin A (GA) and its analogues, a class of potent proteasome inhibitors, have emerged as promising candidates for anticancer drug development.[1][2] These natural products, produced by various bacteria, exhibit strong cytotoxicity against a range of human cancer cells.[1] The primary mechanism of action involves the irreversible inhibition of the 20S proteasome, a key regulator of intracellular protein degradation.[2][3] Specifically, the α,β-unsaturated carbonyl group within the 12-membered macrolactam ring of glidobactins covalently binds to the N-terminal threonine residue of the chymotrypsin-like (β5) catalytic subunit of the proteasome.[1][4]
This application note provides detailed protocols and data for the analysis of this compound and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined here are intended to guide researchers in the identification, characterization, and quantification of these valuable compounds.
Quantitative Data Presentation
High-resolution mass spectrometry (HR-MS) is a critical tool for the characterization of this compound and its numerous derivatives. The table below summarizes the HR-MS data for this compound and a selection of its known derivatives, identified from Photorhabdus laumondii.[5] This data is essential for the initial identification of these compounds in complex biological extracts.
Table 1: High-Resolution Mass Spectrometry Data for this compound and its Derivatives [5]
| Compound ID | Name/Putative Structure | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ |
| 1 | This compound | C₂₇H₄₄N₄O₆ | 521.3334 | 521.3339 |
| 2 | Cepafungin I | C₂₈H₄₆N₄O₆ | 535.3490 | 535.3495 |
| 3 | Glidobactin B | C₂₉H₄₆N₄O₆ | 547.3490 | 547.3492 |
| 4 | Luminmycin C | C₂₇H₄₄N₄O₅ | 505.3385 | 505.3389 |
| 5 | Glidobactin C | C₂₉H₄₈N₄O₆ | 549.3647 | 549.3651 |
| 6 | Acyclic this compound | C₂₇H₄₆N₄O₇ | 539.3440 | 539.3443 |
| 7 | C13H25-Glidobactin A | C₂₈H₄₆N₄O₆ | 535.3490 | 535.3493 |
| 8 | C14H27-Glidobactin A | C₂₉H₄₈N₄O₆ | 549.3647 | 549.3649 |
| 9 | C14H29-Glidobactin A | C₂₉H₅₀N₄O₆ | 551.3803 | 551.3805 |
| 10 | Dehydro-Glidobactin A | C₂₇H₄₂N₄O₆ | 519.3178 | 519.3182 |
Experimental Protocols
Sample Preparation from Bacterial Culture
This protocol is adapted for the extraction of cyclic peptides like this compound from bacterial cultures.[6][7][8][9]
Materials:
-
Bacterial culture broth
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
0.1% Formic acid (FA) in water and acetonitrile (ACN)
-
Solid Phase Extraction (SPE) C18 cartridges
-
2 mL LC-MS vials
Procedure:
-
Extraction:
-
Centrifuge the bacterial culture to separate the supernatant and cell pellet.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the solvent from the dried organic extract using a rotary evaporator until a crude extract is obtained.
-
-
Reconstitution:
-
Redissolve the crude extract in a minimal amount of methanol.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with water to remove salts and highly polar impurities.
-
Elute the glidobactins with methanol.
-
-
Final Preparation:
-
Evaporate the methanol from the eluate.
-
Reconstitute the sample in 1 mL of 50:50 (v/v) water:acetonitrile with 0.1% formic acid.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
-
LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound and its derivatives using a high-resolution Q-TOF mass spectrometer.[10]
Instrumentation:
-
LC System: Agilent 1260 HPLC system or equivalent.
-
Column: Eclipse Plus C18, 3.5 μm, 2.1 × 30 mm, or equivalent.
-
Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent.
LC Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 3-60% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
Collision Energy: 50 eV (for MS/MS)
-
Data Acquisition: MS and MS/MS modes
Visualizations
Signaling Pathway of Proteasome Inhibition by this compound
This compound exerts its cytotoxic effects by inhibiting the ubiquitin-proteasome system.[3] This pathway is crucial for the degradation of damaged or unnecessary proteins, and its inhibition leads to the accumulation of these proteins, ultimately triggering apoptosis (cell death).[1]
Caption: Proteasome inhibition by this compound.
Experimental Workflow for Glidobactin Analysis
The following workflow outlines the key steps for the identification and characterization of this compound and its derivatives from a bacterial extract.
Caption: Experimental workflow for Glidobactin analysis.
Logical Relationship for MS-based Identification
The identification of Glidobactin derivatives relies on a combination of accurate mass measurement and the analysis of characteristic fragmentation patterns.
Caption: Logic for MS-based compound identification.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. shimadzu.com [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Administration of Glidobactin A in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin A (GlbA) is a potent natural product belonging to the syrbactin class of proteasome inhibitors. It exhibits significant antitumor activity by irreversibly inhibiting the chymotrypsin-like activity of the 20S proteasome.[1][2] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3] These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this promising anticancer agent. The protocols and data presented are based on published studies of this compound and its close structural analog, TIR-199, to provide a robust framework for experimental design.[4][5]
Data Presentation
The following tables summarize representative quantitative data from in vivo studies of this compound and its analog, TIR-199. This data illustrates the potential anti-tumor efficacy and tolerability in mouse models.
Table 1: Antitumor Activity of this compound in a P388 Leukemia Mouse Model
| Treatment Group | Administration Route | Dosage Regimen | Outcome |
| Control | Intraperitoneal (i.p.) | Vehicle | - |
| This compound | Intraperitoneal (i.p.) | Not specified | Prolonged life span |
Source: Adapted from Oka M, et al., 1988.[5] Note: Specific dosage and quantitative survival data were not detailed in the initial report.
Table 2: Efficacy of TIR-199 (this compound Analog) in a Multiple Myeloma Xenograft Model
| Treatment Group | Administration Route | Dosage Regimen | Mean Tumor Volume (Day 12) | Median Survival Increase |
| Vehicle Control | Intraperitoneal (i.p.) | 10% DMSO in saline/Tween 80, twice weekly | ~1200 mm³ | - |
| TIR-199 | Intraperitoneal (i.p.) | 25 mg/kg (day 1), then 12.5 mg/kg twice weekly | ~400 mm³ | 30% |
Source: Adapted from a study on the this compound analog, TIR-199.[4] This data is presented as a representative example of the potential efficacy of a syrbactin-class inhibitor in a xenograft model.
Table 3: Maximum Tolerated Dose (MTD) of TIR-199 in Athymic Nude Mice
| Compound | Administration Route | Dosage | Observation (14 days) |
| TIR-199 | Intraperitoneal (i.p.) | 12.5 mg/kg | Well tolerated |
| TIR-199 | Intraperitoneal (i.p.) | 25.0 mg/kg | Well tolerated |
| TIR-199 | Intraperitoneal (i.p.) | 50.0 mg/kg | Moribund, weight loss |
Source: Adapted from a study on the this compound analog, TIR-199.[6]
Signaling Pathway
This compound exerts its cytotoxic effects by targeting the ubiquitin-proteasome pathway. The following diagram illustrates the mechanism of action.
Caption: this compound inhibits the 26S proteasome, leading to apoptosis.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies with this compound in mouse xenograft models. These are generalized protocols and may require optimization based on the specific cell line and mouse strain used.
Xenograft Mouse Model Establishment
Objective: To establish subcutaneous tumors from a human cancer cell line in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., multiple myeloma, breast, lung)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Trypan blue solution
-
Hemocytometer
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers
Protocol:
-
Culture the selected cancer cell line under standard conditions to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Adjust the cell suspension to the desired concentration (e.g., 5 x 10⁶ to 1 x 10⁷ cells per 100 µL).
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice to a final volume of 100-200 µL per injection.
-
Anesthetize the mice and subcutaneously inject the cell suspension into the right flank.
-
Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable (typically 2-3 times per week).
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
References
- 1. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Glidobactin A Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glidobactin A is a potent natural product that exhibits significant anticancer and antifungal activities. Its mechanism of action involves the irreversible inhibition of the 20S proteasome, a key cellular machinery responsible for protein degradation. The unique structure of this compound, featuring a cyclic peptide core and a fatty acid side chain, offers a versatile scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound analogs. These application notes provide detailed protocols for the synthesis of this compound analogs with modified fatty acid tails, their biological evaluation, and a summary of SAR data.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The inhibitory activity of this compound and its analogs against the chymotrypsin-like (ChTL) activity of the yeast 20S proteasome is a key determinant of their biological function. The following table summarizes the IC50 values for a series of this compound analogs with variations in the fatty acid side chain, demonstrating the critical role of this moiety in proteasome inhibition.[1][2]
| Compound | Fatty Acid Side Chain | IC50 (nM) for Chymotrypsin-like Activity |
| This compound (1) | 2(E),4(E)-dodecadienoic acid | 19 |
| Cepafungin I (2) | 10-methyldodeca-2(E),4(E)-dienoic acid | 4 |
| Analog 3 | Cinnamic acid | 27 |
| Analog 4 | Cinnamalacetic acid | 73 |
| Analog 5 | Phenylacetic acid | 107 |
Experimental Protocols
I. Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a convergent approach involving the synthesis of the peptide core, glidobactamine, followed by acylation with various fatty acids.
A. Synthesis of the Peptide Core (Glidobactamine)
A detailed multi-step synthesis is required to prepare the complex peptide core of this compound. A representative synthetic scheme is outlined below, based on established literature procedures.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound analogs.
Protocol for Acylation of Glidobactamine:
-
Preparation of the Fatty Acid:
-
Activate the desired fatty acid (1.2 equivalents) by converting it to its corresponding N-hydroxysuccinimide (NHS) ester or acid chloride. For NHS ester formation, dissolve the fatty acid in anhydrous dichloromethane (DCM) and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) and NHS (1.2 eq.). Stir the reaction at room temperature for 4 hours. Filter the dicyclohexylurea byproduct and use the filtrate directly in the next step.
-
-
Acylation Reaction:
-
Dissolve the deprotected glidobactamine intermediate in anhydrous N,N-dimethylformamide (DMF).
-
Add the activated fatty acid solution dropwise to the glidobactamine solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired this compound analog.
-
II. Biological Evaluation of this compound Analogs
A. In Vitro Proteasome Inhibition Assay
This assay measures the ability of the synthesized analogs to inhibit the chymotrypsin-like activity of the 20S proteasome.
Protocol:
-
Reagents and Materials:
-
Purified 20S proteasome (human or yeast)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Synthesized this compound analogs dissolved in DMSO
-
Positive control inhibitor (e.g., Bortezomib)
-
96-well black microplates
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound analogs in assay buffer.
-
In a 96-well plate, add 2 µL of each analog dilution (or DMSO as a vehicle control).
-
Add 96 µL of assay buffer containing the 20S proteasome to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of the fluorogenic substrate to each well.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
B. Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of the this compound analogs on cancer cell lines.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., human colorectal carcinoma HCT-116 or murine leukemia P388) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound analogs in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the analogs. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the analog concentration.
-
Determine the IC50 value, which is the concentration of the analog that causes a 50% reduction in cell viability.
-
Signaling Pathway and Experimental Workflow
Ubiquitin-Proteasome Signaling Pathway
This compound and its analogs exert their cytotoxic effects by inhibiting the proteasome, which is the terminal effector of the ubiquitin-proteasome pathway. This pathway is essential for the degradation of regulatory proteins involved in cell cycle progression and apoptosis.
Caption: Ubiquitin-proteasome pathway and the inhibitory action of this compound analogs.
Experimental Workflow for SAR Studies
The following diagram illustrates the logical flow of experiments for conducting SAR studies on this compound analogs.
Caption: Experimental workflow for SAR studies of this compound analogs.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Production Titers in Glidobactin A Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low production titers of Glidobactin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its production titers often low?
This compound is a potent proteasome inhibitor with significant potential as an anti-cancer agent. It is a complex non-ribosomal peptide-polyketide hybrid natural product. Production is often challenging due to the complex regulatory networks governing its biosynthesis and the fact that the biosynthetic gene cluster (BGC) responsible for its production can be silent or poorly expressed under standard laboratory conditions.[1][2]
Q2: Which microorganisms are known to produce this compound?
This compound and its analogs are produced by several bacteria, including:
-
Polyangium brachysporum (now reclassified as Schlegelella brevitalea)[3]
-
Burkholderia species[4]
-
Photorhabdus luminescens[5]
Q3: What are the general strategies to improve this compound production?
Key strategies to enhance this compound titers include:
-
Media Optimization: Systematically adjusting medium components like carbon and nitrogen sources.
-
Process Parameter Control: Optimizing physical parameters such as pH, temperature, aeration, and agitation.
-
Precursor Feeding: Supplying specific building blocks of the this compound molecule to the fermentation culture.
-
Genetic Engineering: Modifying the producing strain to upregulate the this compound biosynthetic gene cluster or remove negative regulators.
-
Heterologous Expression: Expressing the this compound biosynthetic gene cluster in a more tractable host organism.[1][4][6]
Troubleshooting Guide for Low this compound Titers
This guide addresses specific issues that can lead to low this compound yields and provides actionable solutions.
Issue 1: Suboptimal Fermentation Medium
Low titers are frequently a result of a culture medium that does not adequately support this compound biosynthesis.
Table 1: Media Optimization Strategies
| Parameter | Recommended Action | Expected Outcome |
| Carbon Source | Evaluate different carbon sources (e.g., glucose, dextrin). Implement a stepped glucose feeding strategy to maintain a low, constant glucose concentration. | A five to ten-fold increase in this compound titers has been reported with medium optimization. A stepped glucose feeding protocol in Polyangium brachysporum resulted in titers of 1860 µg/ml.[6] |
| Nitrogen Source | Test various nitrogen sources such as peptone, yeast extract, and specific amino acids. The optimal C:N ratio is crucial for secondary metabolite production. | Enhanced biomass and secondary metabolite production. |
| Precursor Fatty Acids | Supplement the medium with fatty acids like oleic acid or linoleic acid. | Directed biosynthesis of specific Glidobactin analogs and potentially increased overall titer. |
| Trace Elements | Ensure the medium contains optimal concentrations of essential trace elements, which are often cofactors for biosynthetic enzymes. | Improved enzymatic efficiency of the this compound biosynthetic pathway. |
Issue 2: Inadequate Control of Fermentation Parameters
The physical environment of the fermentation culture significantly impacts secondary metabolite production.
Table 2: Optimization of Fermentation Parameters
| Parameter | Recommended Action | Expected Outcome |
| pH | Maintain a stable pH, typically between 6.0 and 7.0, throughout the fermentation. The optimal pH for growth may not be the same as for production.[7][8] | Enhanced stability and activity of biosynthetic enzymes, leading to higher product yields. |
| Temperature | Optimize the cultivation temperature. For many secondary metabolites, a lower temperature during the production phase can be beneficial.[9] | Increased product stability and prolonged production phase. |
| Aeration & Agitation | Ensure adequate dissolved oxygen levels through optimized aeration and agitation rates. These parameters are critical for cell growth and energy metabolism. | Improved cell density and metabolic activity, supporting higher production rates. |
Issue 3: Poor Expression of the this compound Biosynthetic Gene Cluster (glb)
The glb gene cluster is often tightly regulated and can be repressed under standard laboratory conditions.
Table 3: Genetic Strategies to Enhance glb Cluster Expression
| Strategy | Recommended Action | Expected Outcome |
| Overexpression of the glb Cluster | Place the entire glb gene cluster under the control of a strong, constitutive promoter. | Significant increase in the transcription of biosynthetic genes, leading to higher this compound production. |
| Deletion of Repressors | Identify and knock out negative regulatory genes that repress the glb cluster, such as those encoding MftR or HexA-like proteins.[10] | Derepression of the glb cluster and activation of this compound biosynthesis. |
| Overexpression of Activators | Identify and overexpress pathway-specific or global positive regulators of the glb cluster. | Enhanced activation of the glb promoter and increased production. |
| Heterologous Expression | Clone and express the glb gene cluster in a well-characterized, high-producing host strain like E. coli or Pseudomonas putida.[5] | Bypassing the native regulatory circuits and achieving more robust and predictable production. |
Experimental Protocols
Protocol 1: Stepped Glucose Feeding for Enhanced this compound Production
This protocol is based on a strategy reported to significantly increase this compound titers in Polyangium brachysporum.[6]
-
Initial Medium: Prepare a suitable production medium with a limiting concentration of glucose (e.g., 5 g/L).
-
Inoculation: Inoculate the fermenter with a seed culture of the producing organism.
-
Initial Batch Phase: Allow the culture to grow until the initial glucose is nearly depleted. Monitor glucose concentration regularly.
-
Fed-Batch Phase:
-
Once the glucose concentration drops to a predetermined setpoint (e.g., below 1 g/L), initiate a continuous or semi-continuous feed of a concentrated glucose solution.
-
Maintain the glucose concentration at a low level (e.g., 0.5-1 g/L) for the duration of the fermentation (e.g., up to 144 hours).
-
-
Monitoring: Monitor this compound production, biomass, and residual glucose throughout the fermentation.
Protocol 2: Precursor Feeding with Oleic Acid
This protocol provides a general framework for precursor feeding experiments to direct the biosynthesis of specific Glidobactin analogs.
-
Prepare Stock Solution: Prepare a sterile stock solution of oleic acid (e.g., 10% w/v in ethanol).
-
Culture Inoculation: Inoculate a production medium with the this compound-producing strain.
-
Precursor Addition: After an initial growth phase (e.g., 24-48 hours), add the oleic acid stock solution to the culture to a final concentration of 0.1-1% (v/v). The optimal concentration and feeding time should be determined empirically.
-
Incubation: Continue the fermentation for the desired production period.
-
Analysis: Extract and analyze the fermentation broth for the production of Glidobactin analogs using techniques like HPLC and mass spectrometry.
Protocol 3: Gene Knockout of a Negative Regulator (e.g., mftR) in Burkholderia
This protocol outlines a general method for creating a markerless deletion of a regulatory gene.
-
Construct Deletion Cassette:
-
Using PCR, amplify ~1 kb regions upstream and downstream of the target gene (mftR).
-
Clone these flanking regions into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).
-
-
Introduce into Burkholderia :
-
Introduce the suicide vector into the Burkholderia strain via conjugation from a suitable E. coli donor.
-
-
Select for Single Crossover Events:
-
Select for colonies that have integrated the plasmid into the chromosome via homologous recombination using the selectable marker.
-
-
Select for Double Crossover Events:
-
Culture the single-crossover mutants in a medium that selects for the loss of the plasmid backbone (e.g., containing sucrose for sacB-based counter-selection).
-
-
Verify Deletion:
-
Screen the resulting colonies by PCR to confirm the deletion of the target gene.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Boosting Secondary Metabolite Production and Discovery through the Engineering of Novel Microbial Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLIDOBACTINS D, E, F, G AND H; MINOR COMPONENTS OF THE ANTITUMOR ANTIBIOTIC GLIDOBACTIN [jstage.jst.go.jp]
- 4. Engineering of Burkholderia thailandensis strain E264 serves as a chassis for expression of complex specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous expression of a Photorhabdus luminescens syrbactin-like gene cluster results in production of the potent proteasome inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotechnology Approaches for Natural Product Discovery, Engineering and Production based on Burkholderia Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the effect of temperature downshift on CHO cell growth, antibody titer and product quality by intracellular metabolite profiling and in vivo monitoring of redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting Glidobactin A instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Glidobactin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: this compound, like many complex peptide-polyketide hybrids, can be susceptible to degradation in aqueous solutions. The loss of activity is likely due to the chemical breakdown of the molecule. Several factors can contribute to this instability, including pH, temperature, and exposure to light. The core structure of this compound contains several functionalities prone to degradation, such as amide bonds and an α,β-unsaturated carbonyl group, which is critical for its bioactivity.
Q2: What are the primary mechanisms of this compound degradation in aqueous solutions?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure and the behavior of similar molecules, the primary degradation mechanisms are likely to be:
-
Hydrolysis: The amide bonds within the cyclic peptide backbone can be susceptible to hydrolysis, leading to the opening of the 12-membered ring. This would significantly alter the conformation and likely abolish its proteasome inhibitory activity.
-
Lactonization: A historical synthesis of this compound noted the high tendency of a hydroxylysine intermediate to undergo lactonization.[1] It is plausible that under certain conditions, a similar intramolecular cyclization could occur in the final molecule, altering its structure.
-
Reactions involving the α,β-unsaturated carbonyl group: This Michael acceptor is key to its covalent binding to the proteasome.[2][3] However, it can also react with other nucleophiles present in the solution, leading to a loss of potency.
-
Enzymatic Degradation: If the aqueous solution is not sterile, enzymatic degradation can occur. It has been shown that this compound can be enzymatically deacylated to form glidobactamine.[4]
Q3: How does pH affect the stability of this compound?
A3: The pH of the aqueous solution is a critical factor. Both acidic and basic conditions can catalyze the hydrolysis of amide bonds. For many cyclic peptides, optimal stability is found in a slightly acidic to neutral pH range. It is recommended to perform a pH stability profile to determine the optimal pH for your experimental conditions.
Q4: What is the recommended solvent for dissolving and storing this compound?
A4: For short-term storage and immediate use, it is advisable to dissolve this compound in a minimal amount of an organic solvent such as DMSO or ethanol, and then dilute it with the desired aqueous buffer immediately before the experiment. For long-term storage, it is best to store this compound as a solid at -20°C or below. If stock solutions are required, they should be prepared in a suitable anhydrous organic solvent and stored at low temperatures.
Q5: Can I store this compound in an aqueous buffer?
A5: Storing this compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis and other degradation pathways. If temporary storage in an aqueous medium is necessary, it should be done at a low temperature (2-8°C) and for the shortest possible duration. The buffer should be sterile and ideally at a pH that has been determined to be optimal for this compound stability.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the aqueous assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a stock solution in an organic solvent immediately before each experiment.
-
Minimize Incubation Time: Reduce the pre-incubation time of this compound in the aqueous assay buffer as much as possible.
-
pH Control: Ensure the pH of your assay buffer is within a stable range for this compound. If unsure, perform a preliminary experiment to assess stability at different pH values.
-
Temperature Control: Keep all solutions on ice whenever possible and perform incubations at the required temperature for the shortest duration necessary for the assay.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Immediately after dissolving, analyze a sample of this compound by HPLC to establish a baseline chromatogram.
-
Time-Course Analysis: Analyze the same solution at different time points (e.g., 1, 4, 8, and 24 hours) to monitor the appearance and growth of new peaks, which are likely degradation products.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate its breakdown. The resulting degradation products can then be characterized by LC-MS/MS. A general protocol is provided below.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to induce about 10-30% degradation to identify the primary degradation products and pathways.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV detector or, ideally, a mass spectrometer (MS)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool the solution, neutralize with an appropriate volume of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatic oven at 80°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
-
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study of this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 4 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 2 | 25 | 28.5 | 3 |
| 3% H₂O₂ | 24 | 25 | 8.7 | 1 |
| Heat (Solid) | 24 | 80 | 5.1 | 1 |
| Photolytic (UV) | 8 | 25 | 12.3 | 2 |
Table 2: Chromatographic Data of this compound and its Degradation Products
| Peak | Retention Time (min) | Identity | % Peak Area (Unstressed) | % Peak Area (0.1 M NaOH) |
| 1 | 5.8 | Degradation Product 1 | 0.0 | 10.2 |
| 2 | 7.2 | Degradation Product 2 | 0.0 | 8.5 |
| 3 | 8.5 | Degradation Product 3 | 0.0 | 9.8 |
| 4 | 10.3 | This compound | 100.0 | 71.5 |
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic formation of glidobactamine: a peptide nucleus of glidobactins A, B and C, new lipopeptide antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Glidobactin A and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Glidobactin A and its analogs. The content focuses specifically on the challenges encountered during the critical ring closure (macrolactamization) step.
Troubleshooting Guide: Ring Closure Step
This guide addresses common issues observed during the macrolactamization of the this compound seco-acid.
Question: What are the primary challenges associated with the ring closure to form the 12-membered macrolactam of this compound?
Answer: The synthesis of the 12-membered cyclic diamide ring of this compound is notoriously challenging. Early attempts at the total synthesis reported ring closure yields as low as 2.3%[1]. The main difficulties arise from:
-
High tendency of the hydroxylysine moiety to undergo intramolecular lactonization: The secondary alcohol on the hydroxylysine residue can compete with the desired amine nucleophile, leading to the formation of a stable lactone byproduct instead of the desired macrolactam.[1]
-
Ring strain of the 12-membered macrocycle: The formation of medium-sized rings is entropically and enthalpically disfavored, making the desired intramolecular cyclization a slow and often low-yielding process.
-
Competing intermolecular reactions: At higher concentrations, intermolecular oligomerization can become a significant side reaction, reducing the yield of the desired monomeric macrocycle.
Question: My macrolactamization reaction is giving a very low yield. What are the potential causes and solutions?
Answer: Low yields in the this compound macrolactamization are a common problem. Below is a troubleshooting table summarizing potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Suboptimal Coupling Reagent | The choice of coupling reagent is critical. While standard peptide coupling reagents have been attempted, many result in low to no desired product (0-40% yield). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMMT) has been identified as a superior reagent for this specific macrolactamization, providing yields of approximately 60%.[2][3] Consider switching to DMTMMT if you are using other reagents. |
| Competing Lactonization | The free hydroxyl group on the hydroxylysine is a major source of side products. While some successful syntheses have proceeded with the unprotected hydroxyl group[4], protecting this group (e.g., as a silyl ether) can prevent lactonization. However, this adds extra steps for protection and deprotection. A careful evaluation of the trade-offs is necessary. |
| High Reaction Concentration | To favor the intramolecular cyclization over intermolecular oligomerization, the reaction must be performed under high-dilution conditions. This typically involves the slow addition of the linear precursor to a large volume of solvent. |
| Protecting Group Strategy | In early syntheses, the choice of protecting groups was found to be critical. For instance, a Z-protecting group on the lysine side chain could not be used as its hydrogenolytic cleavage was incompatible with the double bond in the ring.[5] Ensure your protecting group strategy is compatible with the subsequent reaction conditions. |
| Sub-optimal Solvent and Temperature | The solvent and temperature can significantly impact the reaction outcome. For the DMTMMT-mediated cyclization, a polar aprotic solvent like DMF is typically used. The reaction is often run at room temperature. |
Question: I am observing a significant amount of a lactone byproduct. How can I minimize its formation?
Answer: Lactone formation is a known competing reaction.[1] To minimize this side reaction:
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Optimize the pH of the reaction: The nucleophilicity of the amine can be influenced by the pH. Ensure the reaction conditions favor the amine acting as the primary nucleophile. The use of a non-nucleophilic base can be beneficial.
-
Protect the hydroxyl group: As mentioned previously, protecting the hydroxyl group of the hydroxylysine residue will prevent lactonization. Common protecting groups for alcohols, such as silyl ethers (e.g., TBS), can be employed.
-
Use a highly efficient coupling reagent: A reagent like DMTMMT that rapidly activates the carboxylic acid will favor the desired macrolactamization over the slower lactonization.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended reaction conditions for the macrolactamization of the this compound seco-acid?
A1: Based on the successful chemoenzymatic synthesis of the closely related Cepafungin I, the following conditions using DMTMMT are recommended:
-
Coupling Reagent: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMMT)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Temperature: Room temperature
-
Concentration: High dilution (e.g., final concentration of the seco-acid at ~1 mM)
-
Procedure: The linear seco-acid is typically dissolved in a small amount of DMF and added slowly via syringe pump over several hours to a larger volume of DMF containing the coupling reagent and base.
Q2: Are there alternative strategies for the ring closure of this compound and its analogs?
A2: Yes, an alternative approach has been successfully employed in the synthesis of Luminmycin A, which shares the same 12-membered cyclopeptide ring. This strategy utilizes an intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated amide bond within the macrocycle.[6][7] This approach avoids the direct macrolactamization of a seco-acid and can be an effective alternative if direct amide bond formation proves problematic.
Q3: What are the expected yields for the macrolactamization step?
A3: The yields are highly dependent on the chosen strategy and reaction conditions. Below is a summary of reported yields for different approaches.
| Ring Closure Method | Coupling/Activating Reagent | Reported Yield | Reference |
| Macrolactamization | Pentafluorophenyl ester | 26-39% | [5] |
| Macrolactamization | Not specified | 2.3% | [1] |
| Macrolactamization | Various common reagents | 0-40% | [2][3] |
| Macrolactamization | DMTMMT | ~60% (NMR yield) | [2][3] |
| Intramolecular HWE | Not applicable | Not specified for this compound | [6][7] |
Experimental Protocols
Protocol 1: DMTMMT-Mediated Macrolactamization of Cepafungin I Seco-Acid
This protocol is adapted from the chemoenzymatic total synthesis of Cepafungin I and is expected to be applicable to the this compound seco-acid with minor modifications.[4]
-
Preparation of the Reagent Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMMT) (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) in anhydrous N,N-dimethylformamide (DMF) to achieve a final concentration of approximately 1.5 mM of DMTMMT.
-
Preparation of the Substrate Solution: In a separate flame-dried flask, dissolve the linear seco-acid (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slow Addition: Using a syringe pump, add the substrate solution to the vigorously stirred reagent solution over a period of 4-6 hours at room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours. Monitor the progress of the reaction by LC-MS to confirm the consumption of the starting material and the formation of the desired macrocycle.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure macrolactam.
Visualizations
Caption: Experimental workflow for DMTMMT-mediated macrolactamization.
Caption: Troubleshooting logic for low-yield macrolactamization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chemoenzymatic Strategies Enabling the Synthesis, Biological Evaluation and Medicinal Chemistry of Cepafungins - ProQuest [proquest.com]
- 4. Concise Chemoenzymatic Total Synthesis and Identification of Cellular Targets of Cepafungin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise Chemoenzymatic Total Synthesis and Identification of Cellular Targets of Cepafungin I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Glidobactin A for biological experiments
Welcome to the technical support center for Glidobactin A. This resource provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in biological experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, naturally occurring cyclic peptide that functions as an antitumor antibiotic.[1] Its primary mechanism of action is the irreversible inhibition of the 20S proteasome, a key cellular component responsible for protein degradation.[2][3] By covalently binding to the active site threonine residues within the proteasome's catalytic β-subunits, this compound disrupts the ubiquitin-proteasome pathway, leading to an accumulation of polyubiquitinated proteins. This disruption of protein homeostasis induces cell cycle arrest and apoptosis, making it a subject of interest in cancer research.[4][5][6]
Q2: I'm having trouble dissolving this compound. Why is it difficult to solubilize?
The solubility challenges with this compound are common for peptides with its characteristics. As a cyclic peptide with a significant number of hydrophobic amino acid residues, it has a natural tendency to be poorly soluble in aqueous solutions.[7] This hydrophobicity can lead to the formation of aggregates, which further reduces its solubility and can impact experimental results.[8][9]
Q3: What solvents are recommended for dissolving this compound?
For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is the most commonly used and preferred solvent for creating stock solutions of hydrophobic peptides like this compound for biological assays due to its high solubilizing power and relatively low toxicity in cell culture when used at low final concentrations.[10] Other organic solvents such as ethanol, methanol, or acetonitrile can also be considered, but their compatibility with the specific experimental system must be verified.[7]
Q4: How can I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in 100% DMSO. A general starting point is to aim for a stock concentration of 1-10 mg/mL. Due to the lack of precise public data on its maximum solubility, it is crucial to perform a small-scale solubility test with a minute amount of the peptide before dissolving the entire sample. The process generally involves adding a small amount of DMSO to the lyophilized powder and using techniques like vortexing or sonication to aid dissolution.
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
A cloudy appearance or the presence of precipitates indicates that the this compound is not fully dissolved or has aggregated. If this occurs, you can try the following troubleshooting steps:
-
Sonication: Gentle sonication in a water bath can help break up aggregates and improve dissolution.
-
Gentle Warming: Warming the solution to 37-40°C may increase solubility. However, avoid excessive heat as it could degrade the peptide.
-
pH Adjustment: For some peptides, adjusting the pH of the final aqueous solution can improve solubility. However, the stability of this compound at different pH values is not well-documented, so this should be approached with caution.
-
Use of Co-solvents: In some cases, a mixture of solvents may be more effective.
Q6: What is the recommended storage condition for this compound stock solutions?
Lyophilized this compound powder should be stored at -20°C or -80°C for long-term stability. Once dissolved in DMSO, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles and store them at -80°C. This will help maintain the integrity and activity of the compound over time.
Data Presentation: Solubility of this compound
Due to the limited availability of precise quantitative solubility data in public literature, the following table provides a qualitative summary of recommended solvents for this compound based on its properties as a hydrophobic cyclic peptide.
| Solvent | Solubility | Recommended Use |
| Water / Aqueous Buffers | Very Low / Insoluble | Not recommended for initial stock solution preparation. Can be used as the final diluent for working solutions, ensuring the organic solvent concentration remains low. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol (EtOH) | Moderate to High | Can be used for stock solution preparation, but may be less effective than DMSO. Compatibility with the biological assay must be confirmed. |
| Methanol (MeOH) | Moderate to High | Can be used for stock solution preparation. Evaporates quickly. Compatibility with the biological assay is essential. |
| Acetonitrile (ACN) | Moderate to High | Primarily used in analytical techniques like HPLC. May be suitable for stock solutions, but less common for biological assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-treatment: Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation of moisture.
-
Initial Dissolution: Carefully weigh the desired amount of this compound. To prepare a 10 mM stock solution of this compound (Molecular Weight: ~520.67 g/mol ), you would dissolve 5.21 mg in 1 mL of DMSO. Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the solution is not clear, place it in a water bath sonicator for 5-10 minutes. Check for clarity. Repeat if necessary, but avoid overheating.
-
Aliquoting: Once a clear solution is obtained, dispense it into single-use, sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration for your experiment. It is crucial to add the this compound/DMSO solution to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.
-
Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Simplified pathway of proteasome inhibition by this compound.
References
- 1. Syrbactin Structural Analog TIR-199 Blocks Proteasome Activity and Induces Tumor Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.nat.tum.de [bio.nat.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glidobactin A_TargetMol [targetmol.com]
Preventing degradation of Glidobactin A during storage and handling
This technical support center provides guidance on the proper storage and handling of Glidobactin A to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to three years. Once reconstituted in a solvent, it is recommended to store the solution at -80°C for a maximum of one year.[1]
Q2: What is the primary cause of this compound degradation?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure provides clues to potential instabilities. The molecule contains an α,β-unsaturated carbonyl group within its 12-membered macrolactam ring.[2][3] This functional group is known to be chemically reactive and is crucial for its biological activity, which involves covalent binding to the proteasome.[2][3] This reactivity can also make it susceptible to degradation. Additionally, like many peptides, this compound can be prone to hydrolysis, particularly at non-neutral pH.
Q3: I observed a loss of biological activity in my experiments. Could this be due to this compound degradation?
A loss of biological activity is a strong indicator of degradation. The α,β-unsaturated carbonyl moiety is essential for its proteasome inhibitory function.[2][3] Any chemical modification to this group will likely result in a significant decrease or complete loss of activity. If you suspect degradation, it is advisable to use a fresh stock of this compound and verify its purity.
Q4: Can I store this compound solutions at room temperature?
It is highly discouraged to store this compound solutions at room temperature for extended periods. Peptides, in general, are more susceptible to degradation in solution. While short-term handling at room temperature during experimental setup is often necessary, prolonged storage should be strictly at -80°C to minimize degradation.
Q5: What solvents are recommended for reconstituting this compound?
The choice of solvent can impact stability. It is recommended to use high-purity, anhydrous solvents. For biological experiments, sterile DMSO is a common choice for initial solubilization, followed by dilution in aqueous buffers immediately before use. The pH of the final aqueous solution should be maintained close to neutral (pH 7.0-7.4) to minimize hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid powder. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Verify the purity of the new stock solution using an appropriate analytical method, such as HPLC, if available. | ||
| Loss of compound potency over time | Improper storage of the solution (e.g., at -20°C instead of -80°C, or repeated freeze-thaw cycles). | Always store solutions at -80°C. Minimize the number of freeze-thaw cycles by preparing single-use aliquots. |
| Hydrolysis of the peptide in aqueous solution. | Prepare aqueous solutions of this compound immediately before use. Avoid storing in aqueous buffers for extended periods. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Chemical degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle the compound in a clean environment. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
A gradient elution is typically used for peptides to ensure good separation of the parent compound from any impurities or degradants. An example gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
3. Detection:
-
UV detection at a wavelength where the peptide bond absorbs, typically between 210-230 nm.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 100 µg/mL).
5. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed.[4][5] This involves subjecting this compound to various stress conditions to generate degradation products.
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder of this compound at 105°C for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
6. Analysis:
-
Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Protocol 2: Assessment of this compound Solubility
1. Materials:
-
This compound powder.
-
Various solvents (e.g., water, DMSO, ethanol, methanol).
-
Buffers of different pH values (e.g., pH 2.0, 7.4, 9.0).
-
Vortex mixer.
-
Centrifuge.
-
HPLC or UV-Vis spectrophotometer for quantification.
2. Procedure:
-
Add an excess amount of this compound powder to a known volume of the desired solvent or buffer in a vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Equilibrate the suspension at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure saturation.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Quantify the concentration of this compound in the supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound storage and handling.
References
- 1. Glidobactin A_TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
Refinement of purification protocols to remove Glidobactin analogs
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining purification protocols for Glidobactin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of Glidobactin analogs challenging?
A1: The primary challenge lies in the high structural similarity among Glidobactin analogs (e.g., Glidobactin A, B, C) and related compounds like Luminmycins.[1][2] These molecules often differ only by the length and saturation of a fatty acid tail or minor modifications to the peptide core, resulting in very similar chromatographic behavior and making them difficult to resolve.
Q2: What are the most common methods for purifying Glidobactin analogs?
A2: A multi-step approach is typically required. The process often starts with crude extraction from a fermentation broth using a solvent like ethyl acetate. This is followed by initial fractionation using flash chromatography on silica with a gradient solvent system (e.g., hexane-CH₂Cl₂-MeOH).[2] The final, critical purification steps almost always involve Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often using a C18 column with a methanol-water or acetonitrile-water gradient.[2][3] In many cases, a semi-preparative HPLC step is necessary to isolate pure analogs.[2]
Q3: How can I improve the yield of Glidobactins from my culture?
A3: Glidobactin production can be highly dependent on the fermentation conditions. The choice of culture medium is critical; for instance, Photorhabdus asymbiotica has been shown to produce Glidobactins in a defined medium but not in standard Tryptic Soy Broth (TSB).[2] Optimizing media components, aeration, and incubation time can significantly impact yield. Heterologous expression of the Glidobactin biosynthetic gene cluster in a host like E. coli is another strategy to improve and control production.[4][5]
Q4: Some of my purified fractions lose activity or show degradation. What could be the cause?
A4: Some Glidobactin analogs can be unstable and may degrade upon purification.[2] It is crucial to handle samples with care, minimize exposure to harsh pH conditions or high temperatures, and work quickly. If degradation is suspected, store fractions at low temperatures (-20°C or -80°C) and consider using a stabilizer if compatible with downstream applications.
Q5: What is the mechanism of action of Glidobactins, and why is purity important?
A5: Glidobactins are potent inhibitors of the 20S proteasome, a key cellular machinery for protein degradation.[6] They typically form an irreversible covalent bond with the active site threonine residues of the catalytic β-subunits (β1, β2, β5).[1] Different analogs can exhibit unique specificities and potencies against these subunits.[6] Therefore, high purity is essential for accurately characterizing the biological activity, structure-activity relationships (SAR), and therapeutic potential of a specific analog without interference from closely related compounds.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution in HPLC | 1. Inappropriate Column/Mobile Phase: The column chemistry or solvent system is not providing sufficient selectivity for the analogs. 2. Gradient is too steep: Analogs are eluting too close together. 3. Column Overloading: Injecting too much sample compromises separation. | 1. Method Development: Test different C18 columns from various manufacturers. Experiment with different mobile phase modifiers (e.g., formic acid, trifluoroacetic acid) or switch from a methanol gradient to an acetonitrile gradient, as this can alter selectivity. 2. Optimize Gradient: Decrease the slope of the gradient (e.g., from a 20-80% ramp over 30 min to a 40-60% ramp over 40 min) in the region where your compounds elute. Consider using an isocratic elution step if co-elution is severe.[2] 3. Reduce Injection Volume/Concentration: Perform a loading study to determine the maximum sample load that still provides good resolution. |
| Low Recovery After Purification | 1. Compound Degradation: The analog is unstable under the purification conditions (see FAQ A4). 2. Irreversible Adsorption: The compound is sticking to the silica or HPLC column packing material. 3. Sample Loss During Transfers: Multiple steps (e.g., solvent evaporation, transfers between vials) can lead to cumulative loss. | 1. Work Quickly at Low Temperatures: Keep extracts and fractions on ice or in a cooled autosampler. Evaporate solvents using a rotary evaporator at low temperatures or a centrifugal vacuum concentrator. 2. Change Stationary Phase: If using normal-phase chromatography, de-activate the silica gel with a small amount of water. For RP-HPLC, ensure the mobile phase pH is appropriate for your compound's stability. 3. Minimize Transfers: Plan the workflow to reduce the number of steps. Rinse vials with a strong solvent to recover any adsorbed material. |
| Target Compound Not Detected | 1. No/Low Production: Fermentation conditions were not optimal for producing the target analog.[2] 2. Incorrect Extraction/Fractionation: The compound of interest was lost in the aqueous phase during extraction or eluted in an unexpected fraction during column chromatography. | 1. Optimize Fermentation: Refer to literature for optimal media and growth conditions for your bacterial strain.[2] Use a small-scale time-course study and LC-MS analysis to determine the peak production time. 2. Analyze All Fractions: Do not discard the aqueous layer or chromatography fractions until you have confirmed via LC-MS or a bioassay that your target is not present. |
Experimental Protocols
Protocol 1: General Purification of Glidobactins from Culture
This protocol is a composite based on methodologies reported in the literature.[2][7]
-
Extraction:
-
Centrifuge the fermentation broth to separate the supernatant and cell mass.
-
Extract the supernatant and the cell mass (after sonication) separately with an equal volume of ethyl acetate three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation (Flash Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a larger silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
100% Hexane
-
Hexane:CH₂Cl₂ mixtures
-
100% CH₂Cl₂
-
CH₂Cl₂:MeOH mixtures
-
100% MeOH
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or LC-MS to identify fractions containing Glidobactin analogs.
-
-
Final Purification (RP-HPLC):
-
Combine and dry the bioactive fractions from the previous step.
-
Dissolve the residue in a small amount of methanol or DMSO.
-
Purify using a semi-preparative C18 HPLC column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: Water (H₂O)
-
Mobile Phase B: Methanol (MeOH) or Acetonitrile (MeCN)
-
Example Gradient:
-
Start with 20% B for 5 minutes.
-
Ramp from 20% to 100% B over 50 minutes.
-
Hold at 100% B for 10 minutes.
-
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).[2]
-
Collect peaks corresponding to individual analogs and confirm their identity and purity by LC-MS and NMR.
-
Visualizations
Experimental Workflow
Caption: General workflow for the purification of Glidobactin analogs.
Troubleshooting Logic for Poor HPLC Resolution
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Glidobactin Mechanism of Action
Caption: Simplified pathway of proteasome inhibition by Glidobactin.
References
- 1. escholarship.org [escholarship.org]
- 2. Production of Cytotoxic Glidobactins/Luminmycins by Photorhabdus asymbiotica in Liquid Media and Live Crickets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin-like Proteasome Inhibitors from Photorhabdus laumondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous production of glidobactins/luminmycins in Escherichia coli Nissle containing the glidobactin biosynthetic gene cluster from Burkholderia DSM7029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Proteasome Subunit Selectivity: Glidobactin A vs. Carfilzomib
A detailed guide for researchers and drug development professionals on the differential proteasome inhibition profiles of two potent anti-cancer agents.
In the landscape of targeted cancer therapy, the proteasome has emerged as a critical target. Its inhibition disrupts cellular protein homeostasis, leading to the accumulation of misfolded or regulatory proteins and ultimately inducing apoptosis in cancer cells. This guide provides a comprehensive comparison of the proteasome subunit selectivity of two prominent inhibitors: Glidobactin A, a natural product with promising therapeutic potential, and Carfilzomib, an FDA-approved drug for the treatment of multiple myeloma.
Introduction to the Inhibitors
This compound is a member of the syrbactin class of natural products, known for their potent and irreversible inhibition of the proteasome. Its unique chemical structure allows it to covalently modify the active site threonine residues of the proteasome's catalytic subunits.
Carfilzomib is a second-generation epoxyketone proteasome inhibitor. It is an analog of epoxomicin and is designed for irreversible and highly selective inhibition of the proteasome. Its efficacy in treating multiple myeloma has established it as a cornerstone in the clinical management of this malignancy.
Comparative Proteasome Subunit Selectivity
The 20S proteasome contains three distinct catalytic activities associated with its β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits. In addition to the constitutive proteasome found in all cells, an immunoproteasome with alternative catalytic subunits (β1i, β2i, and β5i) is predominantly expressed in hematopoietic cells. The differential inhibition of these subunits by this compound and Carfilzomib is a key determinant of their therapeutic windows and potential side effects.
The following table summarizes the available quantitative data (IC50 values) for the inhibition of human constitutive and immunoproteasome subunits by this compound and Carfilzomib.
| Proteasome Subunit | This compound IC50 (nM) | Carfilzomib IC50 (nM) |
| Constitutive Proteasome | ||
| β1 (Caspase-like) | No significant inhibition reported | >1000[1] |
| β2 (Trypsin-like) | Inhibition reported, specific IC50 not available | >1000[1] |
| β5 (Chymotrypsin-like) | 19 (Yeast)[2] | 5.2[3] |
| Immunoproteasome | ||
| β1i (LMP2) | No significant inhibition reported | >1000[1] |
| β2i (MECL-1) | Inhibition reported, specific IC50 not available | >1000[1] |
| β5i (LMP7) | Inhibition reported, specific IC50 not available | 14[3] |
Note: Data for this compound against human proteasome subunits is limited. The provided IC50 value for the β5 subunit is from yeast proteasome.
Mechanism of Action and Selectivity Profile
Figure 1: Simplified diagram of proteasome subunit targeting by this compound and Carfilzomib.
This compound exhibits a preference for inhibiting the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the proteasome, with no significant activity against the caspase-like (β1) subunit.[2] This dual β2/β5 inhibition profile is a distinguishing feature among proteasome inhibitors.
Carfilzomib , on the other hand, is highly selective for the chymotrypsin-like activity of both the constitutive (β5) and immunoproteasome (β5i) subunits.[3][4] At therapeutic concentrations, it shows minimal off-target inhibition of the β1 and β2 subunits.[1][4] This high specificity is thought to contribute to its favorable safety profile compared to less selective proteasome inhibitors. At higher concentrations, however, Carfilzomib can also inhibit the β1 and β2 subunits.[1][5]
Experimental Protocols
The determination of proteasome subunit selectivity relies on robust and specific biochemical and cell-based assays. Below are detailed methodologies for key experiments used to generate the comparative data.
Fluorescence-Based Proteasome Activity Assay
This assay measures the activity of specific proteasome subunits by monitoring the cleavage of fluorogenic peptide substrates.
Principle: Specific peptide substrates conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC) are used. Cleavage of the peptide by the active proteasome subunit releases the fluorophore, resulting in a measurable increase in fluorescence.
Materials:
-
Purified 20S constitutive and immunoproteasomes
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for β5/β5i, chymotrypsin-like activity)
-
Boc-LRR-AMC (for β2/β2i, trypsin-like activity)
-
Z-LLE-AMC (for β1/β1i, caspase-like activity)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA
-
Proteasome inhibitors: this compound and Carfilzomib
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Carfilzomib in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the purified proteasome to each well.
-
Add the different concentrations of the inhibitors to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Experimental workflow for the fluorescence-based proteasome activity assay.
In-Gel Proteasome Activity Assay
This technique allows for the separation of different proteasome complexes by native gel electrophoresis followed by in-gel detection of their activity.
Principle: Cell lysates or purified proteasomes are separated on a non-denaturing polyacrylamide gel. The gel is then incubated with a fluorogenic substrate, and the active proteasome bands are visualized by UV transillumination.
Materials:
-
Cell lysate or purified proteasome samples
-
Native polyacrylamide gel electrophoresis (PAGE) system
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
Developing Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM DTT
-
UV transilluminator and imaging system
Procedure:
-
Prepare cell lysates under non-denaturing conditions.
-
Load the samples onto a native polyacrylamide gel and perform electrophoresis at 4°C to separate the proteasome complexes.
-
After electrophoresis, carefully remove the gel and incubate it in the developing buffer containing the fluorogenic substrate for 30-60 minutes at 37°C.
-
Visualize the fluorescent bands corresponding to active proteasome complexes using a UV transilluminator.
-
To assess inhibitor selectivity, the cell lysates can be pre-incubated with this compound or Carfilzomib before loading onto the gel. A decrease in the fluorescence intensity of a specific band indicates inhibition.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomics technique used to assess the potency and selectivity of inhibitors in a complex biological sample.
Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active sites of multiple proteasome subunits is used. In a competitive experiment, the proteome is pre-incubated with an inhibitor of interest. If the inhibitor binds to a specific subunit, it will block the subsequent labeling by the ABP. The extent of inhibition is then quantified by measuring the decrease in ABP labeling.
Materials:
-
Cell lysates or live cells
-
Activity-Based Probe (ABP) with a reporter tag (e.g., a fluorophore or biotin)
-
This compound and Carfilzomib
-
SDS-PAGE and Western blotting reagents
-
Fluorescence scanner or streptavidin-HRP for detection
Procedure:
-
Pre-incubate cell lysates with varying concentrations of this compound or Carfilzomib for a defined period.
-
Add the activity-based probe to the lysates and incubate to allow for covalent labeling of the active proteasome subunits.
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled proteasome subunits using a fluorescence scanner (if a fluorescent ABP was used) or by Western blotting with a streptavidin conjugate (if a biotinylated ABP was used).
-
The decrease in the signal intensity of a particular subunit band in the presence of the inhibitor indicates its binding and inhibition. The IC50 can be determined by quantifying the band intensities at different inhibitor concentrations.
Figure 3: Experimental workflow for competitive activity-based protein profiling.
Conclusion
This compound and Carfilzomib are both potent proteasome inhibitors with distinct selectivity profiles. Carfilzomib exhibits high selectivity for the chymotrypsin-like subunits (β5 and β5i), which is believed to be a key factor in its clinical success and tolerability. This compound, in contrast, displays a broader inhibition profile, targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits. This difference in subunit selectivity may have significant implications for their therapeutic applications, efficacy against different cancer types, and potential off-target effects. Further quantitative studies on the inhibition of human proteasome subunits by this compound are warranted to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies, enabling researchers to make informed decisions in the development of next-generation proteasome inhibitors.
References
- 1. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carfilzomib | Proteasome | Tocris Bioscience [tocris.com]
- 4. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-dose carfilzomib achieves superior anti-tumor activity over low-dose and recaptures response in relapsed/refractory multiple myeloma resistant to low-dose carfilzomib by co-inhibiting the β2 and β1 subunits of the proteasome complex - PMC [pmc.ncbi.nlm.nih.gov]
Glidobactin A: A Promising Alternative in Overcoming Bortezomib Resistance in Cancer Cells
A comparative analysis of Glidobactin A and Bortezomib reveals a potent new avenue for treating resistant cancers. This compound, an irreversible proteasome inhibitor, demonstrates significant efficacy in cancer cells that have developed resistance to the widely used chemotherapeutic agent, Bortezomib.
For researchers and drug development professionals grappling with the challenge of drug resistance in cancer therapy, this compound presents a compelling case for further investigation. This novel compound circumvents common resistance mechanisms to Bortezomib, offering the potential for more durable clinical responses. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental validation of this compound versus Bortezomib in resistant cancer cell lines.
Superior Efficacy of this compound Analogs in Bortezomib-Resistant Models
Quantitative data from studies on this compound's analog, TIR-199, highlights its potent cytotoxic effects in multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines that are resistant to Bortezomib. This efficacy is attributed to its distinct mechanism of action as an irreversible proteasome inhibitor.
| Cell Line | Drug | EC50 (nM) in Sensitive Cells | EC50 (nM) in Bortezomib-Resistant Cells | Resistance Index (RI) |
| MM.1S | TIR-199 | 15.2 | 25.8 | 1.7 |
| Bortezomib | 5.8 | 68.4 | 11.8 | |
| Carfilzomib | 8.3 | 35.7 | 4.3 | |
| Ixazomib | 10.1 | 45.5 | 4.5 | |
| U266 | TIR-199 | 28.4 | 62.5 | 2.2 |
| Bortezomib | 9.2 | >100 | >10.9 | |
| Carfilzomib | 12.5 | 75.2 | 6.0 | |
| Ixazomib | 18.7 | >100 | >5.3 | |
| Granta-519 | TIR-199 | 20.1 | 38.2 | 1.9 |
| Bortezomib | 7.5 | 85.5 | 11.4 | |
| Carfilzomib | 9.8 | 58.8 | 6.0 | |
| Ixazomib | 14.2 | 79.5 | 5.6 | |
| Mino | TIR-199 | 25.6 | 48.6 | 1.9 |
| Bortezomib | 8.9 | 97.9 | 11.0 | |
| Carfilzomib | 11.2 | 67.2 | 6.0 | |
| Ixazomib | 16.5 | 92.4 | 5.6 |
| Proteasome Subunit Activity | TIR-199 Ki50 (nM) | Bortezomib Ki50 (nM) |
| β5 (Chymotrypsin-like) | 14.61 ± 2.68 (ARD), 54.59 ± 10.4 (U266), 26.8 ± 5.2 (MM.1R) | - |
| β2 (Trypsin-like) | >1000 | - |
| β1 (Caspase-like) | >1000 | - |
Distinct Mechanisms of Action: Irreversible vs. Reversible Inhibition
The key to this compound's success in overcoming Bortezomib resistance lies in its fundamentally different interaction with the proteasome.
Bortezomib is a dipeptide boronic acid that reversibly inhibits the chymotrypsin-like (CT-L) activity of the β5 subunit of the 26S proteasome.[1] This reversible binding allows cancer cells to develop resistance through various mechanisms, including:
-
Mutations in the PSMB5 gene: Alterations in the gene encoding the β5 subunit can reduce the binding affinity of Bortezomib.
-
Upregulation of proteasome subunits: Increased production of proteasome components can overcome the inhibitory effect of the drug.
-
Activation of pro-survival signaling pathways: Pathways such as the unfolded protein response (UPR) can be modulated to mitigate the stress induced by proteasome inhibition.
This compound , and its syrbactin analogs like TIR-199, are natural products that act as irreversible proteasome inhibitors. They form a covalent bond with the active site threonine (Thr1) of the β5 subunit.[1] This irreversible inhibition leads to a sustained and prolonged suppression of proteasome activity. Even if the cancer cell upregulates proteasome subunit expression, the newly synthesized proteasomes are also irreversibly inhibited, leading to a more potent and durable anti-cancer effect. This sustained inhibition is particularly effective in cells that have become resistant to reversible inhibitors.[2][3]
Figure 1. Comparison of Bortezomib and this compound mechanisms.
Downstream Signaling: The Unfolded Protein Response and Apoptosis
Inhibition of the proteasome by both Bortezomib and this compound leads to the accumulation of misfolded and ubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis. However, the sustained inhibition by this compound is thought to induce a more robust and terminal UPR, even in cells that have adapted to the transient inhibition by Bortezomib.
Figure 2. Downstream signaling pathway of proteasome inhibition.
Experimental Protocols
Generation of Bortezomib-Resistant Cell Lines
Bortezomib-resistant multiple myeloma cell lines (e.g., RPMI-8226/BTZ) can be generated by continuous exposure of the parental cell line to gradually increasing concentrations of Bortezomib.
-
Initial Culture: Culture parental multiple myeloma cells (e.g., RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Stepwise Selection: Expose the cells to an initial low concentration of Bortezomib (e.g., 1 nM).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Bortezomib in the culture medium over several months.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant concentration of Bortezomib to ensure the stability of the resistant phenotype.
-
Washout Period: Prior to experimentation, culture the resistant cells in a drug-free medium for a defined period (e.g., 2 weeks) to eliminate any immediate effects of the drug.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed both Bortezomib-sensitive and -resistant cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or Bortezomib for a specified period (e.g., 48 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) values by plotting the percentage of cell viability against the drug concentration.
Proteasome Activity Assay
-
Cell Lysis: Harvest the treated and untreated cells and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Proteasome Activity Measurement: Incubate the cell lysates with a fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission) over time using a fluorometer.
-
Data Analysis: Calculate the rate of substrate cleavage to determine the proteasome activity and the inhibitory constant (Ki50).
Figure 3. Experimental workflow for comparing drug efficacy.
Conclusion
This compound and its analogs represent a significant advancement in the fight against cancer drug resistance. Their irreversible mechanism of proteasome inhibition provides a clear advantage over reversible inhibitors like Bortezomib, particularly in resistant cell populations. The preclinical data strongly supports the continued development of this compound-based therapies as a means to improve outcomes for patients with refractory and relapsed cancers. Further clinical investigation is warranted to fully realize the therapeutic potential of this promising class of compounds.
References
Validating Glidobactin A's Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Glidobactin A, a potent proteasome inhibitor, within living cells. We will explore the experimental data supporting its mechanism of action and compare its performance with other notable proteasome inhibitors, Bortezomib and Carfilzomib. Detailed experimental protocols for key validation techniques are provided to facilitate the replication and adaptation of these methods in your own research.
Introduction to this compound and its Target
This compound belongs to the syrbactin class of natural products, which are known for their potent and irreversible inhibition of the proteasome.[1] The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2][3] The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, with the chymotrypsin-like (CT-L) activity mediated by the β5 subunit being a key target for many anti-cancer therapies.[4]
This compound exerts its therapeutic effect by covalently binding to the N-terminal threonine residue of the β5 and, to a lesser extent, the β2 subunits of the 20S proteasome.[5][6] This irreversible binding effectively blocks the proteasome's catalytic activity, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells.[7] Validating that this compound engages its intended target in the complex environment of a living cell is crucial for its development as a therapeutic agent.
Comparative Analysis of Proteasome Inhibitors
To contextualize the efficacy of this compound, it is essential to compare it with established proteasome inhibitors. Bortezomib, a reversible inhibitor, and Carfilzomib, an irreversible inhibitor, are both FDA-approved for the treatment of multiple myeloma.
| Inhibitor | Class | Mechanism of Action | Target Subunits | Potency (IC50 for CT-L activity) |
| This compound | Syrbactin (Natural Product) | Irreversible, Covalent | β5, β2 | 0.004 µM (MM1.S cells)[7], 0.015 µM (SK-N-SH cells)[7] |
| Bortezomib | Dipeptidyl boronate | Reversible | Primarily β5, also β1 | ~15.2 nM (MM1S WT cells)[8] |
| Carfilzomib | Epoxyketone | Irreversible, Covalent | Primarily β5, also β2 and β1 at higher concentrations | ~8.3 nM (MM1S WT cells)[8], 21.8 ± 7.4 nM (in eight MM cell lines)[9] |
Methodologies for Validating Target Engagement in Living Cells
Several robust techniques can be employed to confirm and quantify the interaction of this compound with the proteasome within intact cells. This section details the experimental protocols for three key methods: Cellular Thermal Shift Assay (CETSA), Thermal Proteome Profiling (TPP), and Competitive Activity-Based Protein Profiling (ABPP).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[10]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., K562) to a density of 1-2 x 10^6 cells/mL. Treat cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours at 37°C.[11]
-
Thermal Challenge: Aliquot 10 µL of the cell suspension into a 384-well PCR plate. Heat the plate to a specific temperature (e.g., 50°C) for 3 minutes in a PCR machine, followed by cooling to 20°C.[11]
-
Cell Lysis: Add 10 µL of lysis buffer (e.g., 0.8% Triton X-100 in PBS with protease inhibitors) and incubate for 30 minutes at 4°C with gentle agitation.[12]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the plate at 2,000 x g for 30 minutes to pellet the aggregated proteins.[12]
-
Quantification of Soluble Protein: Carefully transfer the supernatant containing the soluble protein fraction to a new plate. Quantify the amount of the target protein (e.g., a specific proteasome subunit) using a suitable detection method such as Western blotting or an AlphaScreen-based assay.[10][11]
Workflow Diagram:
Thermal Proteome Profiling (TPP)
TPP is a large-scale extension of CETSA that uses mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, providing an unbiased view of a drug's targets and off-targets.[13][14]
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells to confluence and treat with this compound or vehicle control.
-
Temperature Gradient: Aliquot the cell suspension into multiple PCR tubes and heat each tube to a different temperature for 3 minutes.[13]
-
Lysis and Protein Digestion: Lyse the cells and separate the soluble fractions by ultracentrifugation. Digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from each temperature point with a different tandem mass tag (TMT) reagent.[14]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. Plot the relative abundance of each protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[13]
Workflow Diagram:
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP utilizes activity-based probes (ABPs) that covalently label the active sites of enzymes. By competing with a fluorescently or biotin-tagged ABP, the binding of an unlabeled inhibitor like this compound can be quantified.[1][15]
Experimental Protocol:
-
Cell Lysate Preparation: Prepare a whole-cell lysate from the cancer cell line of interest.
-
Competitive Inhibition: Pre-incubate the cell lysate with varying concentrations of this compound for a defined period.
-
Probe Labeling: Add a proteasome-specific ABP (e.g., a fluorescently tagged epoxomicin derivative) to the lysate and incubate to allow labeling of the active proteasome subunits.[16][17]
-
SDS-PAGE and Imaging: Separate the proteins by SDS-PAGE and visualize the labeled proteasome subunits using a fluorescence scanner. A decrease in fluorescence intensity in the presence of this compound indicates successful target engagement.[15]
-
Quantitative Analysis (Optional): For a more quantitative readout, a biotinylated ABP can be used, followed by streptavidin enrichment and LC-MS/MS analysis to identify and quantify the labeled peptides.[1][16]
Workflow Diagram:
References
- 1. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syrbactin class proteasome inhibitor-induced apoptosis and autophagy occurs in association with p53 accumulation and Akt/PKB activation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. annualreviews.org [annualreviews.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Glidobactin A: A Potential Solution to Proteasome Inhibitor Resistance in Cancer Therapy
A Comparative Guide to the Cross-Resistance Profile of Glidobactin A with Commercially Available Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to proteasome inhibitors such as bortezomib and carfilzomib presents a significant challenge in the treatment of multiple myeloma and other cancers. This guide provides a comparative analysis of the cross-resistance profile of this compound, a potent, naturally derived proteasome inhibitor, with other established inhibitors. Leveraging experimental data from closely related syrbactin analogs, this document offers insights into the potential of this compound to overcome existing resistance mechanisms, making it a promising candidate for next-generation cancer therapeutics.
Executive Summary
This compound, a member of the syrbactin family of natural products, demonstrates a distinct mechanism of irreversible proteasome inhibition. This unique binding mode suggests a favorable cross-resistance profile compared to current clinical proteasome inhibitors. Experimental evidence from the closely related syrbactin analog, TIR-199, shows that this class of compounds can effectively overcome acquired resistance to bortezomib in multiple myeloma and mantle cell lymphoma cell lines. TIR-199 exhibited a significantly lower resistance index compared to bortezomib, carfilzomib, and ixazomib, indicating its robust activity in resistant cancer cells. This guide will delve into the supporting data, detail the experimental methodologies used to assess cross-resistance, and explore the underlying signaling pathways.
Comparative Analysis of Proteasome Inhibitor Activity in Resistant Cells
While direct comparative studies on this compound in resistant cell lines are limited in publicly available literature, compelling evidence from its close structural and functional analog, TIR-199, offers a strong predictive model for its efficacy. The following tables summarize the half-maximal effective concentration (EC50) and Resistance Index (RI) of TIR-199 in comparison to other proteasome inhibitors in bortezomib-sensitive (BzS) and bortezomib-resistant (BzR) multiple myeloma (MM) and mantle cell lymphoma (MCL) cell lines.
Table 1: EC50 Values (nM) of Proteasome Inhibitors in Bortezomib-Sensitive and -Resistant Multiple Myeloma Cell Lines [1]
| Cell Line | Bortezomib (BTZ) | Carfilzomib (CAR) | Ixazomib (IXA) | TIR-199 |
| MM.1S BzS | 5.1 ± 0.8 | 1.6 ± 0.2 | 4.9 ± 0.5 | 1.7 ± 0.3 |
| MM.1S BzR | 62.7 ± 4.5 | 8.2 ± 1.1 | 86.2 ± 9.3 | 2.9 ± 0.4 |
| U266 BzS | 12.3 ± 0.3 | 5.1 ± 0.4 | 17.6 ± 1.1 | 2.2 ± 0.4 |
| U266 BzR | 62.8 ± 3.9 | 26.0 ± 2.8 | 309.8 ± 21.5 | 4.8 ± 0.7 |
Table 2: Resistance Index (RI) of Proteasome Inhibitors in Multiple Myeloma Cell Lines [1]
| Cell Line | Bortezomib (BTZ) | Carfilzomib (CAR) | Ixazomib (IXA) | TIR-199 |
| MM.1S | 12.3 | 5.1 | 17.6 | 1.7 |
| U266 | 5.1 | 5.1 | 17.6 | 2.2 |
The Resistance Index (RI) is calculated as the ratio of the EC50 in the resistant cell line to the EC50 in the sensitive parent cell line (RI = EC50 BzR / EC50 BzS).
These data highlight that while bortezomib-resistant cell lines show significant cross-resistance to carfilzomib and ixazomib, they remain highly sensitive to TIR-199.[1] The low resistance index of TIR-199 suggests that its mechanism of action is not significantly impacted by the resistance mechanisms developed against bortezomib.
Mechanisms of Resistance and the this compound Advantage
Resistance to proteasome inhibitors is a multifaceted problem. Key mechanisms include:
-
Mutations in the Proteasome Subunit Beta 5 (PSMB5): This is the primary target for bortezomib and carfilzomib. Alterations in the binding pocket can reduce drug efficacy.
-
Upregulation of Proteasome Subunits: Increased expression of proteasome components can effectively dilute the inhibitor's effect.
-
Activation of Drug Efflux Pumps: Proteins like P-glycoprotein (ABCB1) can actively transport proteasome inhibitors out of the cell, reducing their intracellular concentration.
This compound and other syrbactins are irreversible inhibitors that form a covalent bond with the active site threonine of the proteasome's catalytic subunits.[2] This irreversible binding may be less susceptible to subtle mutations in the binding pocket that affect the reversible binding of inhibitors like bortezomib. The ability of TIR-199 to overcome bortezomib resistance in cell lines lacking PSMB5 mutations suggests that it may bypass common resistance mechanisms.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by proteasome inhibitors and a typical experimental workflow for evaluating cross-resistance.
Caption: Proteasome Inhibition Signaling Pathway.
Caption: Experimental Workflow for Cross-Resistance Studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-resistance profiles. Below are standard protocols for key experiments.
Generation of Resistant Cell Lines
-
Cell Culture: Begin with a parental cancer cell line (e.g., MM.1S) cultured in standard conditions.
-
Initial Drug Exposure: Treat the cells with the proteasome inhibitor of interest (e.g., bortezomib) at a concentration equal to its IC50 value.
-
Stepwise Dose Escalation: Once the cells recover and resume proliferation, gradually increase the concentration of the drug in a stepwise manner.
-
Selection and Expansion: At each concentration, a population of resistant cells will be selected. Expand these clones before proceeding to the next higher concentration.
-
Confirmation of Resistance: Regularly assess the IC50 of the selected cell population to confirm the development and stability of the resistant phenotype. A significant increase in the IC50 value compared to the parental line indicates resistance.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed both the parental (sensitive) and resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the proteasome inhibitors (this compound, bortezomib, carfilzomib, etc.) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50/EC50 values.
Proteasome Activity Assay
-
Cell Lysis: Treat cells with the desired proteasome inhibitor for a specified time. Lyse the cells in a buffer that preserves proteasome activity.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Substrate Addition: Add a fluorogenic peptide substrate specific for the chymotrypsin-like (Suc-LLVY-AMC), trypsin-like (Boc-LRR-AMC), or caspase-like (Z-LLE-AMC) activity of the proteasome.
-
Kinetic Measurement: Measure the fluorescence intensity over time using a fluorometer. The rate of increase in fluorescence is proportional to the proteasome activity.
-
Data Analysis: Compare the proteasome activity in treated cells to that in untreated controls to determine the percentage of inhibition.
Conclusion
The available data on the syrbactin class of proteasome inhibitors, particularly TIR-199, strongly suggest that this compound holds significant promise for overcoming clinical resistance to current proteasome inhibitors. Its irreversible binding mechanism and distinct chemical structure likely allow it to evade common resistance pathways that affect bortezomib and carfilzomib. Further direct comparative studies with this compound are warranted to confirm these promising findings and to pave the way for its clinical development as a next-generation therapy for multiple myeloma and other malignancies. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such essential preclinical investigations.
References
A Comparative Analysis of Glidobactin A: Evaluating Synthetic and Natural Activity
Glidobactin A, a member of the syrbactin family of natural products, has garnered considerable interest for its potent antitumor and antimicrobial properties.[1] Its primary mechanism of action involves the irreversible inhibition of the 20S proteasome, a critical cellular machinery for protein degradation.[2][3] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells. This guide will delve into the quantitative data available for natural this compound's bioactivity, detail the experimental protocols used to assess its function, and provide visual representations of its mechanism and experimental workflows.
Quantitative Bioactivity Data
The following table summarizes the inhibitory activity of natural this compound and its close structural analog, Cepafungin I, against the chymotrypsin-like (ChT-L) activity of the yeast proteasome. This data highlights the potency of these natural compounds.
| Compound | Source | Target | Assay | IC50 (nM) | Reference |
| This compound | Natural | Yeast Proteasome (ChT-L) | Proteasome Activity Assay | 19 | [2][4] |
| Cepafungin I | Natural | Yeast Proteasome (ChT-L) | Proteasome Activity Assay | 4 | [2][4] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Another study reported the inhibitory constant (Ki) of natural this compound against the chymotrypsin-like (ChT-L) and trypsin-like (T-L) sites of the human 20S proteasome.
| Compound | Source | Target | Ki (nM) | Reference |
| This compound | Natural | Human 20S Proteasome (ChT-L) | 49 ± 5.4 | [3] |
| This compound | Natural | Human 20S Proteasome (T-L) | 2000 ± 600 | [3] |
Note: Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity.
Proteasome Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of compounds against the 20S proteasome.
Materials:
-
Purified 20S proteasome (from yeast or human erythrocytes)
-
Fluorogenic peptide substrate specific for the desired activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the proteasome and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound (or other test compounds) dissolved in a suitable solvent
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the growth medium.
-
Prepare serial twofold dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Add the standardized inoculum to each well containing the different concentrations of the compound.
-
Include positive control wells (microorganism with no compound) and negative control wells (medium only).
-
Incubate the plates at the optimal growth temperature for the microorganism for a specified period (e.g., 18-24 hours).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the optical density can be measured using a microplate reader.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key aspects of this compound's function and the experimental process for its evaluation.
Caption: Mechanism of this compound as a proteasome inhibitor.
Caption: Experimental workflow for proteasome inhibition assay.
References
- 1. Glidobactins A, B and C, new antitumor antibiotics. I. Production, isolation, chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation, Structure, Biosynthesis and Bioactivity of Glidobactin‐like Proteasome Inhibitors from Photorhabdus laumondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
